sodium;3,4-difluorobenzoate
Description
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Properties
IUPAC Name |
sodium;3,4-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEWMCSPOKFJCI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)[O-])F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
sodium 3,4-difluorobenzoate CAS 522651-44-1 properties
CAS 522651-44-1 | High-Purity Fluorinated Building Block
Executive Summary
Sodium 3,4-difluorobenzoate (CAS 522651-44-1) is the sodium salt of 3,4-difluorobenzoic acid, serving as a critical nucleophilic source of the 3,4-difluorophenyl moiety in pharmaceutical and agrochemical synthesis.[1] Unlike its protonated parent acid, the sodium salt offers enhanced water solubility and direct nucleophilicity in polar aprotic solvents, making it indispensable for phase-transfer catalysis and direct alkylation reactions.
This guide details the physicochemical properties, synthesis protocols, and application workflows for Sodium 3,4-difluorobenzoate, specifically focusing on its role in modulating metabolic stability and lipophilicity in drug candidates (e.g., kinase inhibitors, M5 NAMs).
Part 1: Chemical Identity & Physicochemical Profile
The introduction of fluorine atoms at the 3 and 4 positions of the benzene ring significantly alters the electronic landscape of the molecule, increasing metabolic resistance against cytochrome P450 oxidation compared to non-fluorinated benzoates.
| Property | Specification |
| Chemical Name | Sodium 3,4-difluorobenzoate |
| CAS Number | 522651-44-1 |
| Parent Acid CAS | 455-86-7 (3,4-Difluorobenzoic acid) |
| Molecular Formula | C₇H₃F₂NaO₂ |
| Molecular Weight | 180.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in H₂O; Moderate in MeOH; Low in non-polar organics |
| Melting Point | >300°C (Decomposes) |
| Acidity (pKa of parent) | ~3.6 (More acidic than benzoic acid due to F-induction) |
| Electronic Effect | Strong electron-withdrawing (σ-induction) at 3,4-positions |
Part 2: Synthesis & Production Strategy
While often purchased, in-situ generation or bulk synthesis from the parent acid ensures control over counter-ion purity and stoichiometry.
Mechanism
The synthesis proceeds via a standard acid-base neutralization. The electron-withdrawing nature of the fluorine substituents makes the carboxylic acid proton more labile, ensuring rapid and complete conversion with stoichiometric sodium hydroxide or sodium bicarbonate.
Experimental Protocol: Preparation of Sodium 3,4-Difluorobenzoate
Objective: Convert 3,4-difluorobenzoic acid to its sodium salt with >99% purity.
-
Dissolution: Charge a reaction vessel with 3,4-difluorobenzoic acid (15.8 g, 100 mmol) and Methanol (50 mL) . Stir until fully dissolved.
-
Neutralization: Prepare a solution of Sodium Hydroxide (4.0 g, 100 mmol) in Water (10 mL) . Add this dropwise to the acid solution over 15 minutes at room temperature.
-
Note: Use exactly 1.0 equivalent of base to prevent excess alkalinity which can interfere with sensitive downstream coupling.
-
-
Crystallization: Stir the mixture for 30 minutes. Remove the solvent under reduced pressure (Rotavap) at 50°C to obtain a white solid.
-
Purification: Triturate the solid with cold diethyl ether (to remove any unreacted organic acid) and filter.
-
Drying: Dry the salt in a vacuum oven at 60°C for 4 hours. Yield is typically quantitative (>98%).
Visualization: Synthesis Pathway
Figure 1: Stoichiometric conversion of the parent acid to the sodium salt.
Part 3: Pharmaceutical Applications & Utility[1][5][6][7]
The 3,4-difluorobenzoate moiety is a "privileged structure" in medicinal chemistry. Its utility stems from three key mechanistic advantages:
-
Metabolic Blocking: The C-F bond is extremely stable (approx. 116 kcal/mol). Placing fluorine at the 3 and 4 positions blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (
) of the drug. -
Lipophilicity Modulation: Fluorination increases lipophilicity (
), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration. -
Bioisosterism: The 3,4-difluorophenyl group mimics the steric bulk of a phenyl group but with altered electrostatics, often improving binding affinity in hydrophobic pockets of enzymes (e.g., Kinases, GPCRs).
Case Study: M5 Muscarinic Receptor Modulators
In the development of VU6008667 , a negative allosteric modulator (NAM) for the M5 receptor, the 3,4-difluorobenzoyl moiety was critical. The synthesis involved the reaction of the benzoate derivative (via acid chloride) with a secondary amine. The specific substitution pattern provided the necessary selectivity over M1-M4 receptor subtypes [1].
Part 4: Experimental Application Protocols
Workflow A: Direct Nucleophilic Substitution (Esterification)
This protocol utilizes the Sodium salt directly, leveraging its nucleophilicity to react with alkyl halides. This avoids the harsh conditions of acid chloride formation.
Reaction: R-X + Ar-COONa → Ar-COOR + Na-X
-
Setup: Suspend Sodium 3,4-difluorobenzoate (1.0 eq) in anhydrous DMF (Dimethylformamide).
-
Addition: Add the Alkyl Halide (e.g., Ethyl Bromide, 1.1 eq) .
-
Catalysis (Optional): Add a catalytic amount of Tetrabutylammonium iodide (TBAI, 0.05 eq) to facilitate phase transfer and halide exchange.
-
Reaction: Heat to 60°C for 4-6 hours. The suspension will clear as the product ester forms and NaBr precipitates.
-
Workup: Dilute with water and extract with Ethyl Acetate. The ester product is obtained in high yield.
Workflow B: Amide Coupling (Drug Scaffold Synthesis)
For amide formation, the salt is typically converted in-situ to the acid chloride or coupled using peptide reagents.
-
Activation: React Sodium 3,4-difluorobenzoate with Oxalyl Chloride (1.2 eq) and a drop of DMF in DCM. Gas evolution (CO, CO₂) indicates conversion to 3,4-difluorobenzoyl chloride .
-
Coupling: Add the amine substrate (e.g., a piperidine derivative) and a base (Triethylamine).
-
Result: Formation of the metabolically stable amide bond.
Visualization: Application Workflow
Figure 2: Divergent synthetic pathways utilizing the sodium salt for ester and amide synthesis.
Part 5: Handling & Safety (SDS Summary)
-
Hazards: Sodium 3,4-difluorobenzoate is classified as a Skin Irritant (H315), Eye Irritant (H319), and STOT SE 3 (Respiratory Irritant, H335).
-
Storage: Store in a tightly closed container at room temperature. It is hygroscopic; protect from moisture to maintain stoichiometric accuracy.
-
Incompatibility: Strong oxidizing agents and strong acids (will regenerate the parent acid).
References
-
Gentry, P. R., et al. (2018). "Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies." ACS Chemical Neuroscience, 9(11), 2638-2649.
-
PubChem. (n.d.). "Sodium 3,4-Difluorobenzoic acid (Compound)." National Center for Biotechnology Information.
-
GuideChem. (n.d.). "Sodium 3,4-Difluorobenzoate Properties and Suppliers."
-
SynQuest Laboratories. (n.d.). "Safety Data Sheet: Sodium 3,4-difluorobenzoate."
-
ResearchGate. (2011). "Synthesis and antibacterial activity of betulin esters." Khimiya Prirodnykh Soedinenii.
Sources
A Technical Guide to the Solubility of Sodium 3,4-Difluorobenzoate: Principles, Prediction, and Protocol
Introduction: The Significance of Fluorinated Synthons in Pharmaceutical Development
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Fluorination can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Sodium 3,4-difluorobenzoate (C₇H₃F₂NaO₂), the sodium salt of 3,4-difluorobenzoic acid, serves as a critical building block and intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[2][3] Its utility is directly linked to its physicochemical properties, paramount among which is its solubility.
This technical guide offers an in-depth analysis of the solubility of sodium 3,4-difluorobenzoate, contrasting its behavior in aqueous versus organic media. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to elucidate the underlying chemical principles governing solubility, provide predictive insights for solvent selection, and detail a robust experimental workflow for quantitative determination.
Physicochemical Principles Governing Solubility
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent, a principle often summarized by the adage "like dissolves like." For sodium 3,4-difluorobenzoate, its structure as an ionic salt of an organic acid is the primary determinant of its solubility profile.
Aqueous Solubility: The Role of Ion-Dipole Interactions
Sodium 3,4-difluorobenzoate is a salt, existing as sodium cations (Na⁺) and 3,4-difluorobenzoate anions (C₇H₃F₂O₂⁻) in its solid, crystalline state. Water is a highly polar protic solvent with a large dielectric constant and a significant dipole moment, making it an exceptional solvent for ionic compounds.[4]
The dissolution process in water is driven by energetically favorable ion-dipole interactions:
-
Cation Hydration: The positively charged sodium ions (Na⁺) are strongly attracted to the partial negative charge on the oxygen atom of water molecules.
-
Anion Hydration: The negatively charged carboxylate group (-COO⁻) of the difluorobenzoate anion is solvated by the partial positive charges on the hydrogen atoms of water molecules.
These strong ion-dipole forces overcome the ionic bond energy of the crystal lattice, leading to the dissolution of the salt. Consequently, sodium 3,4-difluorobenzoate exhibits excellent solubility in water.[3] This behavior is analogous to its non-fluorinated counterpart, sodium benzoate, which is also freely soluble in water.[5][6]
Organic Solvent Solubility: A Spectrum of Polarity
The solubility of sodium 3,4-difluorobenzoate in organic solvents is considerably more variable and is inversely correlated with the solvent's polarity. Organic solvents can be broadly categorized as polar (protic and aprotic) and non-polar.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl (-OH) group and can engage in hydrogen bonding. While less polar than water, they can still solvate the sodium and difluorobenzoate ions to some extent. The carboxylate anion can act as a hydrogen bond acceptor. Therefore, moderate to slight solubility is expected. For comparison, sodium benzoate is described as slightly soluble in alcohols.[5][6]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have a significant dipole moment but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors. They can solvate the Na⁺ cation through interactions with their electronegative atoms (e.g., the oxygen in acetone's carbonyl group). However, their ability to solvate the anion is weaker compared to protic solvents. This leads to generally low solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have very low dielectric constants and lack significant dipole moments. They cannot form the strong ion-dipole interactions necessary to overcome the crystal lattice energy of an ionic salt. As a result, sodium 3,4-difluorobenzoate is expected to be practically insoluble in non-polar organic solvents.[7]
Predicted Solubility Profile
While precise quantitative solubility data for sodium 3,4-difluorobenzoate is not widely published, a reliable qualitative and relative solubility profile can be predicted based on the aforementioned principles and solvent properties.
| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Predicted Relative Solubility | Rationale |
| Water | Polar Protic | 80.1 | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate both cation and anion. |
| Methanol | Polar Protic | 32.7 | Moderate | Capable of hydrogen bonding and has a high dielectric constant, but less effective than water. |
| Ethanol | Polar Protic | 24.6 | Slight to Moderate | Lower polarity and dielectric constant than methanol reduces solvating power for ions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Low to Slight | High dielectric constant helps separate ions, but poor anion solvation limits overall solubility. |
| Acetone | Polar Aprotic | 20.7 | Low | Moderate polarity is insufficient to effectively solvate the ionic compound. |
| Acetonitrile | Polar Aprotic | 37.5 | Low | Although polar, it is a poor solvent for most ionic salts. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Very Low / Insoluble | Low dielectric constant and inability to solvate ions effectively. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Very Low / Insoluble | Halogenated solvents are generally poor at dissolving alkali metal salts.[7] |
| Toluene | Non-Polar | 2.4 | Insoluble | Lacks polarity to overcome the ionic lattice energy. |
| Hexane | Non-Polar | 1.9 | Insoluble | A non-polar alkane, incapable of solvating ionic species. |
Note: Dielectric constant values are approximate and sourced from various chemical reference materials.
Experimental Protocol for Quantitative Solubility Determination
To establish precise solubility values, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique. This protocol is designed to be a self-validating system, ensuring equilibrium is reached and measurements are accurate.
Objective
To quantitatively determine the solubility of sodium 3,4-difluorobenzoate in a selected solvent at a specified temperature (e.g., 25°C).
Materials and Equipment
-
Sodium 3,4-difluorobenzoate (≥98% purity)
-
Selected solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow Diagram
Caption: Isothermal shake-flask solubility determination workflow.
Step-by-Step Methodology
-
Preparation of Vials: Add an excess amount of sodium 3,4-difluorobenzoate to several vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A starting point is ~100 mg for every 1 mL of solvent for solvents where low solubility is expected, and more for polar solvents.
-
Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 5.00 mL) into each vial. Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure equilibrium is fully established.[5]
-
Verification of Saturation: After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid material. If a vial contains no solid, it was not saturated, and more solute should be added, followed by another equilibration period.
-
Sample Settling: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let the solid settle. This step minimizes clogging of the syringe filter.
-
Sampling and Filtration: Carefully draw the supernatant (the clear liquid phase) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear, particle-free filtrate into a clean vial. This step is critical to separate the dissolved solute from any solid particles.
-
Dilution: Perform an accurate serial dilution of the filtrate with the same solvent used for the experiment. The dilution factor will depend on the expected concentration and the linear range of your analytical method.
-
HPLC Analysis: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is typically suitable. The mobile phase could be a mixture of acetonitrile and a buffered aqueous solution. Detection of the 3,4-difluorobenzoate anion is typically performed using a UV detector at a wavelength corresponding to its maximum absorbance.
-
Quantification: Create a calibration curve using standard solutions of sodium 3,4-difluorobenzoate of known concentrations. Use the calibration curve to determine the concentration of the diluted samples.
-
Final Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Applications in Drug Development & Synthesis
Understanding the solubility of sodium 3,4-difluorobenzoate is not merely an academic exercise; it has profound practical implications:
-
Reaction Chemistry: As a synthetic intermediate, its solubility dictates the choice of reaction solvent.[3] For reactions requiring the difluorobenzoate nucleophile, a solvent that provides at least moderate solubility (like ethanol or DMF) might be necessary.
-
Purification and Crystallization: The significant difference in solubility between water and organic solvents is the foundation for purification. The compound can be dissolved in a minimal amount of hot water, and impurities can be removed. Upon cooling or the addition of a less polar co-solvent (an anti-solvent), the product will crystallize out in high purity.
-
Salt Formulation: In drug development, converting an active pharmaceutical ingredient (API) into a salt is a common strategy to enhance aqueous solubility and improve bioavailability. While 3,4-difluorobenzoic acid itself may have limited water solubility, its sodium salt form is highly water-soluble, making it suitable for certain formulation types.
Conclusion
Sodium 3,4-difluorobenzoate is a classic example of an ionic organic salt whose solubility is governed by the fundamental principle of "like dissolves like." It is highly soluble in the polar protic environment of water due to strong ion-dipole interactions. Its solubility diminishes significantly in organic solvents as their polarity decreases, rendering it practically insoluble in non-polar media like hydrocarbons and ethers. While quantitative data remains sparse in the literature, this guide provides the theoretical framework, a predictive model for solvent selection, and a comprehensive experimental protocol for its precise determination. This knowledge is essential for chemists and pharmaceutical scientists to effectively utilize this valuable fluorinated building block in synthesis, purification, and formulation.
References
-
Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. Retrieved from [Link]
- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. NIH. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Sodium Benzoate. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
- Unknown Source. (n.d.).
-
BuyersGuideChem. (n.d.). Sodium 3,4-difluorobenzoate | 522651-44-1. Retrieved from [Link]
-
NIH. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]
-
Reddit. (2023). Good solvents for dissolving NaBH4?. Retrieved from [Link]
- Unknown Source. (n.d.). Solvent Miscibility Table.
-
Vapourtec. (n.d.). Vapourtec-Solvent-Miscibility-Table.pdf. Retrieved from [Link]
- Unknown Source. (n.d.). SOLVENT MISCIBILITY TABLE.
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
Sources
sodium 3,4-difluorobenzoate melting point and thermal stability
Technical Guide: Sodium 3,4-Difluorobenzoate – Thermal Characterization & Stability Profile
Executive Summary
Sodium 3,4-difluorobenzoate (CAS: 522651-44-1) is the sodium salt of 3,4-difluorobenzoic acid.[1] It serves as a critical fluorinated building block in the synthesis of pharmaceuticals and agrochemicals, particularly where metabolic stability and lipophilicity modulation are required.
Critical Technical Distinction: Researchers often conflate the thermal properties of the salt with its parent acid.
-
3,4-Difluorobenzoic Acid: Melts at 120–125 °C .
-
Sodium 3,4-Difluorobenzoate: Does not melt in the conventional sense. It is an ionic solid that exhibits high thermal stability until it undergoes thermal decomposition (typically >300 °C ).
This guide provides the definitive characterization framework, experimental protocols for thermal analysis, and stability implications for drug development.
Chemical Identity & Physical Constants
The following table contrasts the salt with its parent acid to prevent common identification errors during solid-state characterization.
| Property | Sodium 3,4-Difluorobenzoate (Salt) | 3,4-Difluorobenzoic Acid (Parent) |
| CAS Number | 522651-44-1 | 455-86-7 |
| Formula | C₇H₃F₂NaO₂ | C₇H₄F₂O₂ |
| Molecular Weight | 180.08 g/mol | 158.10 g/mol |
| Physical State | White crystalline powder | White crystalline solid |
| Melting Point | >300 °C (Decomposes) | 120–125 °C (Lit.) |
| Solubility | High (Water), Low (Organics) | Low (Water), High (Organics) |
| pKa (of conjugate) | N/A | ~3.8 (Est.) |
Thermal Stability & Decomposition Mechanism[2]
The "Missing" Melting Point
Unlike covalent organic compounds, sodium 3,4-difluorobenzoate forms a crystal lattice stabilized by strong electrostatic interactions between the sodium cations and the carboxylate anions. The lattice energy significantly exceeds the thermal energy required to break covalent bonds within the molecule. Consequently, the compound undergoes pyrolytic decomposition before a liquid phase transition can occur.
Thermal Decomposition Pathway
At elevated temperatures (typically >350 °C for fluorinated benzoates), the salt undergoes decarboxylation .
-
Reaction: C₆H₃F₂COONa
C₆H₄F₂ (1,2-difluorobenzene) + CO₂ + Na-oxides/carbonates. -
Risk: 1,2-difluorobenzene is volatile. In a closed reactor (e.g., DSC pan), this generates significant pressure.
Experimental Protocols (Self-Validating Systems)
Since specific literature values for this salt's decomposition onset are often absent from public databases, you must validate the material empirically. Use the following protocols.
Protocol A: Synthesis & Purification (Pre-Analysis)
Rationale: Commercial salts often contain excess NaOH or free acid, which skews thermal data.
-
Dissolution: Dissolve 10 mmol 3,4-difluorobenzoic acid in 10 mL ethanol.
-
Neutralization: Add 1.0 equivalent of NaOH (1M aqueous solution) dropwise while monitoring pH. Stop exactly at pH 7.5.
-
Crystallization: Evaporate solvent under reduced pressure (Rotavap) at 50 °C.
-
Purification: Recrystallize the residue from a minimal volume of hot water/ethanol (90:10).
-
Drying: Dry in a vacuum oven at 80 °C for 12 hours to remove lattice water (hydrates affect TGA).
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determine onset of decomposition (exothermic) vs. melting (endothermic).
-
Instrument: Calibrated DSC (Indium standard).
-
Sample: 2–5 mg of dried salt in a hermetically sealed aluminum pan (pinhole lid to vent CO₂ safely).
-
Ramp: 10 °C/min from 40 °C to 400 °C.
-
Purge Gas: Nitrogen (50 mL/min).
-
Interpretation: Look for a sharp endotherm ~100–150 °C (indicates water/solvent loss or free acid impurity). The salt itself should show a flat baseline until a sharp exotherm/decomposition >300 °C.
Protocol C: Thermogravimetric Analysis (TGA)
Objective: Quantify mass loss events (Solvent vs. Decarboxylation).
-
Ramp: 10 °C/min to 600 °C.
-
Data Analysis:
-
Event 1 (<150 °C): Mass loss here indicates hydrates or residual solvent.
-
Event 2 (>300 °C): Significant mass loss corresponds to decarboxylation.
-
Characterization Workflow Visualization
The following diagram illustrates the decision logic for characterizing the thermal stability of the salt, ensuring differentiation from the acid.
Caption: Logical workflow for validating the thermal stability of Sodium 3,4-Difluorobenzoate, distinguishing true salt stability from acid impurities.
Implications for Drug Development
-
Formulation Stability: The high thermal stability of the salt (>300 °C) makes it compatible with high-temperature processing methods like hot-melt extrusion (HME), provided the matrix does not induce protonation (converting it back to the lower-melting acid).
-
Reaction Safety: In synthetic schemes requiring high heat (>150 °C), the salt is safer than the acid, which may sublime or boil. However, avoid acidic co-solvents at high temperatures to prevent in-situ acid formation and subsequent sublimation.
-
Storage: The salt is hygroscopic. While thermally stable, it must be stored in desiccated conditions. Moisture uptake does not degrade the molecule chemically but will alter weight-based stoichiometry in reactions.
References
-
SynQuest Laboratories. (2024). Safety Data Sheet: Sodium 3,4-difluorobenzoate (CAS 522651-44-1).[1][2] Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 3,4-Difluorobenzoic acid (CAS 455-86-7).[3] Retrieved from
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary: 3,4-Difluorobenzoic acid. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 3,4-Difluorobenzoic acid. Retrieved from
-
University of North Carolina Asheville. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures. (General reference for benzoate salt decomposition trends). Retrieved from (Note: Contextual reference for salt lattice stability).
Sources
Technical Specification Guide: Sodium 3,4-Difluorobenzoate
Executive Summary: The Fluorine Effect in Drug Design
Sodium 3,4-difluorobenzoate (CAS 522651-44-1) is the salt form of 3,4-difluorobenzoic acid, a critical fluorinated building block. In medicinal chemistry, the 3,4-difluoro substitution pattern is prized for its ability to block metabolic "soft spots" on aromatic rings (preventing oxidative metabolism by CYP450) and modulate lipophilicity (
However, the quality of the sodium salt is frequently overlooked compared to the free acid. Variations in stoichiometry, residual inorganic salts, and isomeric purity in the salt form can lead to failed coupling reactions or erroneous biological assay data. This guide establishes a rigorous specification framework for sourcing this material for pharmaceutical applications.
Chemical Identity & Critical Attributes[1][2][3][4][5][6]
| Attribute | Specification Details |
| Chemical Name | Sodium 3,4-difluorobenzoate |
| CAS Number | 522651-44-1 (Salt); 455-86-7 (Free Acid) |
| Molecular Formula | |
| Molecular Weight | 180.09 g/mol |
| Structure | Aromatic carboxylate with fluorine at positions 3 and 4.[1][2][3][4][5][6][7][8][9][10][11][12] |
| Solubility | High water solubility (>50 mg/mL); sparingly soluble in non-polar organics. |
Supplier Purity Specifications: The "Gold Standard" Framework
When sourcing Sodium 3,4-difluorobenzoate for drug development, "98% purity" is insufficient. The following table outlines the Standard Grade (suitable for early discovery) vs. Pharma Grade (required for GLP tox studies and GMP manufacturing).
Specification Table
| Test Parameter | Method | Standard Grade Spec | Pharma Grade (Gold Standard) |
| Assay (HPLC) | RP-HPLC, UV @ 254nm | ||
| Assay (Titration) | |||
| Appearance | Visual | White to off-white powder | White crystalline powder |
| Identification (NMR) | Conforms to structure | Conforms; No isomeric impurities >0.5% | |
| Sodium Content | IC or Flame Photometry | Not typically tested | |
| Water Content | Karl Fischer (KF) | ||
| pH (1% Solution) | Potentiometric | 6.0 – 9.0 | 7.0 – 8.5 |
| Key Impurity A | HPLC (3,4-Difluorotoluene) | Not specified | |
| Key Impurity B | HPLC (2,3-Difluoro isomer) | ||
| Inorganic Fluoride | Ion Selective Electrode | Not specified |
Impurity Genealogy & Control Strategy
Understanding the origin of impurities allows researchers to predict potential side reactions. The primary synthetic route involves the oxidation of 3,4-difluorotoluene, followed by neutralization.
Diagram 1: Impurity Origin & Fate
This diagram illustrates how specific impurities enter the supply chain based on the synthesis method.
Caption: Figure 1: Impurity genealogy showing carryover of lipophilic precursors and generation of inorganic salts during neutralization.
Technical Insight on Impurities:
-
Regioisomers (2,3-Difluoro): The most insidious impurity. It has nearly identical solubility and
to the 3,4-isomer. If present, it will compete in downstream coupling reactions, leading to "wrong-isomer" drugs that are difficult to separate later. Requirement: Demand NMR confirmation if HPLC resolution is low. -
Inorganic Salts: Excess sodium hydroxide or sodium bicarbonate used during salt formation can lead to high pH or high ash content. This affects stoichiometry in sensitive metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
Analytical Methodologies
To validate the specifications above, the following protocols are recommended.
A. HPLC Method for Purity & Organic Impurities[13]
-
Column: C18 Reverse Phase (e.g., Thermo Accucore C18, 2.6 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 272 nm (Fluorinated aromatics often have shifted
compared to non-fluorinated analogs). -
Rationale: The acidic mobile phase suppresses ionization of any residual free acid, ensuring sharp peaks.
B. Identification via NMR
-
Solvent:
or . -
Standard: Trifluorotoluene (internal standard) or Trichlorofluoromethane.
-
Expected Signals: Two distinct multiplets in the -130 to -150 ppm range.
-
Critical Check: Look for small satellite peaks indicating the 2,3-difluoro isomer or monofluoro impurities.
Diagram 2: Quality Control Decision Matrix
A logical workflow for accepting or rejecting supplier batches.
Caption: Figure 2: Step-wise QC decision tree ensuring exclusion of isomeric impurities and wet material.
Procurement & Handling Strategy
Hygroscopicity Warning
Sodium salts of benzoic acid derivatives are often hygroscopic.
-
Risk: If the material absorbs water, the effective molecular weight changes. A researcher weighing 180 mg thinking they have 1 mmol might actually have 0.9 mmol of salt and 0.1 mmol of water.
-
Mitigation:
-
Specify "Anhydrous" or "Monohydrate" explicitly in purchase orders.
-
Store in a desiccator.
-
Always perform a Loss on Drying (LOD) or KF test before critical synthesis steps.
-
Supplier Evaluation
When evaluating a Certificate of Analysis (CoA):
-
Check the Salt Counterion: Ensure it is actually Sodium. Some suppliers sell the Lithium salt or Free Acid under loose naming conventions.
-
Look for "TLC Purity": Reject any CoA that only lists "Purity by TLC". This is qualitative and will not detect the 2,3-difluoro isomer. Demand HPLC.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 131854674, Sodium 3,4-Difluorobenzoate. Retrieved from [Link]
-
Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Discusses impurity profiles of similar fluorinated benzoates). Retrieved from [Link]
Sources
- 1. Sodium 3,4-difluorobenzoate | 522651-44-1 - BuyersGuideChem [buyersguidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Sodium 3,4-Difluorobenzoic acid | C7H4F2NaO2 | CID 131854674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Difluorobenzoic acid | 455-86-7 [chemicalbook.com]
- 7. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. 2C-B - Wikipedia [en.wikipedia.org]
- 9. canbipharm.com [canbipharm.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Sodium3,4-difluorobenzoate , 95+% , 522651-44-1 - CookeChem [cookechem.com]
- 12. americanlaboratory.com [americanlaboratory.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluoroquinolone Antibiotics Utilizing Sodium 3,4-Difluorobenzoate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluoroquinolone antibiotics, with a specific focus on leveraging sodium 3,4-difluorobenzoate as a key starting material. This document outlines the strategic importance of this precursor, detailed synthetic protocols for key transformations, and the underlying chemical principles that govern these reactions.
Introduction: The Strategic Importance of Fluorine in Quinolone Antibiotics
Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents.[1][2][3] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.[2][3] The introduction of a fluorine atom at the C-6 position of the quinolone core is a hallmark of this class and significantly enhances their antibacterial activity and cell penetration.[4][5][6]
Sodium 3,4-difluorobenzoate, derived from 3,4-difluorobenzoic acid, serves as a highly valuable and versatile starting material in the synthesis of many commercially successful fluoroquinolones, including Ciprofloxacin and Norfloxacin. The two fluorine atoms on the benzene ring offer distinct electronic and steric properties that are instrumental in the subsequent chemical transformations.[7] The strategic placement of these fluorine atoms facilitates the construction of the fused heterocyclic ring system characteristic of quinolones and allows for the regioselective introduction of various substituents at the C-7 position, which modulates the antibacterial spectrum and pharmacokinetic properties of the final drug molecule.
Overview of the Synthetic Strategy
The synthesis of fluoroquinolones from sodium 3,4-difluorobenzoate generally proceeds through a multi-step sequence. The overarching strategy involves the initial conversion of the benzoate to a more reactive acylating agent, followed by a series of reactions to construct the quinolone core, and finally, the introduction of the desired N-substituent at the C-7 position.
A common and efficient pathway involves the synthesis of a key intermediate, 2,4-dichloro-5-fluorobenzoyl chloride. This intermediate can then be utilized in established synthetic routes to produce a variety of fluoroquinolone antibiotics.
Sources
- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 2. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]
- 3. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of ciprofloxacin – 1,2,3-triazole hybrids as antitumor, antibacterial, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
sodium 3,4-difluorobenzoate as intermediate for agrochemicals
Application Note: Sodium 3,4-Difluorobenzoate as a Strategic Intermediate in Next-Generation Agrochemical Synthesis
Part 1: Executive Summary & Strategic Value
Sodium 3,4-difluorobenzoate (Na-DFB) and its protonated form, 3,4-difluorobenzoic acid (3,4-DFBA), represent a critical class of fluorinated building blocks. While 2,6-difluoro motifs have historically dominated benzoylurea insecticides (e.g., Diflubenzuron), the 3,4-difluoro substitution pattern is emerging as a high-value scaffold for novel SDHI (Succinate Dehydrogenase Inhibitor) fungicides, pyridine-based herbicides, and advanced liquid crystal formulations.
The "Fluorine Effect" in Agrochemical Design: The strategic placement of fluorine atoms at the 3 and 4 positions offers unique advantages over non-fluorinated or mono-fluorinated analogs:
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) at the para and meta positions blocks oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, significantly extending the half-life of the active ingredient (AI) in the plant or pest.
-
Lipophilicity Modulation: The 3,4-difluoro motif increases lipophilicity (
), enhancing cuticular penetration in weeds and exoskeleton absorption in insects. -
Bioisosterism: The 3,4-difluorophenyl group acts as a bioisostere for the 3,4-dichlorophenyl moiety (found in Propanil and Diuron), offering similar steric bulk with altered electronic properties that can overcome resistance mechanisms.
Part 2: Chemical Profile & Specifications
Table 1: Physicochemical Properties of Sodium 3,4-Difluorobenzoate & Free Acid
| Property | Sodium 3,4-Difluorobenzoate | 3,4-Difluorobenzoic Acid (Free Acid) |
| CAS Number | 522651-44-1 | 455-86-7 |
| Molecular Formula | ||
| Molecular Weight | 180.09 g/mol | 158.10 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline powder |
| Solubility | Soluble in water, MeOH; insoluble in non-polar solvents | Soluble in EtOH, EtOAc, DCM; sparingly soluble in water |
| Melting Point | > 300°C (decomposes) | 120–122°C |
| pKa | N/A (Salt) | ~3.82 (Predicted) |
| Stability | Hygroscopic; store under inert gas | Stable; avoid strong oxidizers |
Part 3: Synthetic Pathways & Logic
The utility of Sodium 3,4-difluorobenzoate lies in its versatility as a precursor. It is rarely used as the final salt; rather, it is the stable transport form that is "activated" in situ to generate electrophilic (Acid Chloride) or nucleophilic (Aniline) species.
Workflow Visualization
The following diagram illustrates the transformation of the sodium salt into key agrochemical scaffolds.
Figure 1: Synthetic divergence from Sodium 3,4-Difluorobenzoate to bioactive agrochemical scaffolds.
Part 4: Experimental Protocols
Protocol A: Activation of Sodium Salt to 3,4-Difluorobenzoyl Chloride
Objective: Convert the stable sodium salt into the reactive acid chloride for downstream amidation. Rationale: The sodium salt is non-volatile and easy to handle, but the acid chloride is required for Friedel-Crafts acylations or amide coupling.
Materials:
-
Sodium 3,4-difluorobenzoate (10.0 g, 55.5 mmol)
-
Hydrochloric acid (37%, aqueous)
-
Thionyl chloride (
) (1.5 eq) -
Toluene (Anhydrous)
-
DMF (Catalytic amount, 2-3 drops)
Step-by-Step Methodology:
-
Salt Protonation (Critical Step):
-
Dissolve 10.0 g of Sodium 3,4-difluorobenzoate in 50 mL of deionized water.
-
Slowly add concentrated HCl under stirring until pH reaches ~1.0. A thick white precipitate (Free Acid) will form.
-
Why: Direct reaction of the sodium salt with thionyl chloride can generate trapped sodium salts and lower yield. Isolation of the free acid ensures stoichiometry control.
-
Filter the solid, wash with cold water (
), and dry in a vacuum oven at 50°C for 4 hours. Yield: ~8.5 g (97%).
-
-
Chlorination:
-
Suspend the dried 3,4-difluorobenzoic acid (8.5 g) in 40 mL of anhydrous toluene.
-
Add catalytic DMF (2 drops). Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the reaction with
. -
Add thionyl chloride (6.0 mL, ~1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (110°C) for 3 hours. The solution should become clear as the acid converts to the acid chloride and
/HCl gases evolve. -
Safety: Use a caustic scrubber (NaOH trap) for the off-gassing.
-
-
Isolation:
-
Remove excess
and toluene under reduced pressure (rotary evaporator). -
The residue is 3,4-difluorobenzoyl chloride (pale yellow liquid/low-melting solid). Use immediately for the next step to prevent hydrolysis.
-
Protocol B: Synthesis of 3,4-Difluoroaniline (Curtius Rearrangement)
Objective: Synthesize the aniline derivative, a key precursor for urea-based herbicides and fungicides. Rationale: The Curtius rearrangement is preferred over nitration/reduction for fluorinated aromatics to avoid regioselectivity issues (nitration of 1,2-difluorobenzene gives a mixture of isomers).
Materials:
-
3,4-Difluorobenzoic acid (5.0 g, 31.6 mmol)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (
) (1.2 eq) -
tert-Butanol (
-BuOH) (Solvent/Reactant) -
Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
Acyl Azide Formation & Rearrangement:
-
Dissolve 3,4-difluorobenzoic acid (5.0 g) in 50 mL of anhydrous
-BuOH. -
Add
(4.4 mL) and stir for 10 min. -
Add DPPA (7.5 mL) dropwise.
-
Heat to reflux (85°C) for 4-6 hours.
-
Observation: Evolution of
gas indicates the formation of the isocyanate intermediate, which is trapped by -BuOH to form the Boc-protected aniline.
-
-
Deprotection:
-
Evaporate the solvent to obtain the crude Boc-intermediate.
-
Dissolve residue in 20 mL DCM and add 10 mL TFA. Stir at RT for 2 hours.
-
Neutralize with saturated
and extract with DCM.
-
-
Purification:
-
Purify via distillation or silica column (Hexane/EtOAc 9:1).
-
Product: 3,4-Difluoroaniline (Colorless to pale brown liquid).
-
Part 5: Quality Control & Analytics
HPLC Method for Purity Assessment To ensure the intermediate meets agrochemical synthesis standards (typically >98% purity), use the following method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
, 3.5 µm). -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Fluorinated rings have low UV absorption; 230 nm captures the benzoyl
transition). -
Retention Time: 3,4-Difluorobenzoic acid elutes earlier than the diester impurities.
Part 6: Safety & Handling (E-E-A-T)
-
Corrosivity: The acid chloride derivative is lachrymatory and corrosive. All operations involving Protocol A must be performed in a fume hood.
-
HF Generation: In the presence of strong Lewis acids (like
in Friedel-Crafts steps), defluorination can occur, releasing HF. Glassware etching is a sign of this side reaction. -
Dust Explosion: Sodium 3,4-difluorobenzoate as a fine powder poses a dust explosion risk. Ground all transfer equipment.
References
-
Sigma-Aldrich. 3,4-Difluorobenzoic acid Product Specification and Safety Data. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131854674, Sodium 3,4-difluorobenzoate. Retrieved from
-
Liu, S., et al. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides.[1] Journal of Agricultural and Food Chemistry.[1] (Demonstrates efficacy of 3,4-difluorophenyl moiety in novel fungicides). Retrieved from
-
SynQuest Laboratories. Safety Data Sheet: Sodium 3,4-difluorobenzoate.[2] Retrieved from [2]
-
Alfa Chemistry. Fluorinated Pesticide Intermediates: Synthesis and Applications. Retrieved from
Sources
Application Notes and Protocols for the Synthesis of Liquid Crystals Utilizing Sodium 3,4-Difluorobenzoate
Introduction: The Strategic Role of Fluorination in Advanced Liquid Crystal Materials
The relentless pursuit of high-performance liquid crystal displays (LCDs) and photonic devices necessitates the development of novel mesogenic materials with precisely tailored electro-optical properties. Among the synthetic strategies employed, the selective fluorination of the liquid crystal core has emerged as a powerful tool for modulating key parameters such as dielectric anisotropy (Δε), birefringence (Δn), viscosity, and thermal stability.[1][2] The introduction of fluorine atoms into the molecular structure of a liquid crystal can significantly alter its intermolecular interactions and dipole moment, thereby influencing its macroscopic properties.[3][4]
This application note provides a comprehensive guide to the synthesis of a model calamitic (rod-shaped) liquid crystal incorporating a 3,4-difluorobenzoate moiety. The 3,4-difluorophenyl group is a particularly valuable building block in the design of liquid crystals, often inducing a negative dielectric anisotropy, which is highly desirable for specific display modes like in-plane switching (IPS) and vertically aligned (VA) LCDs.[5] We will explore a robust synthetic protocol starting from sodium 3,4-difluorobenzoate, detailing the underlying chemical principles and experimental considerations. This guide is intended for researchers and professionals in materials science, organic chemistry, and drug development who are engaged in the design and synthesis of advanced organic functional materials.
Core Concepts: Why 3,4-Difluorobenzoate?
The strategic placement of two fluorine atoms on the benzoate ring imparts several advantageous characteristics to the resulting liquid crystal molecule:
-
Tuning Dielectric Anisotropy: The strong electronegativity of the fluorine atoms creates a significant dipole moment perpendicular to the long axis of the molecule. This lateral dipole is instrumental in achieving a negative dielectric anisotropy (Δε < 0).[5]
-
Enhanced Stability: The high bond energy of the C-F bond contributes to the overall thermal and chemical stability of the liquid crystal material, a critical factor for device longevity.[1]
-
Reduced Viscosity: Fluorination can lead to weaker intermolecular interactions, which in turn can lower the rotational viscosity of the liquid crystal, enabling faster switching times in display applications.[2]
-
Mesophase Manipulation: The presence and position of fluorine substituents can influence the type of mesophases (e.g., nematic, smectic) that a material exhibits and the temperature range of their stability.[3][6]
Experimental Design and Protocols
This section outlines the synthesis of a representative liquid crystal, 4'-pentyloxyphenyl 3,4-difluorobenzoate, from sodium 3,4-difluorobenzoate. The protocol is divided into two main stages: the conversion of the sodium salt to the more reactive acyl chloride, followed by esterification with 4-pentyloxyphenol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Sodium 3,4-difluorobenzoate | ≥98% | Sigma-Aldrich | 123755-19-5 |
| Thionyl chloride (SOCl₂) | Reagent grade | Sigma-Aldrich | 7719-09-7 |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | 75-09-2 |
| N,N-Dimethylformamide (DMF) | Catalytic amount | Sigma-Aldrich | 68-12-2 |
| 4-Pentyloxyphenol | ≥98% | TCI Chemicals | 18979-54-9 |
| Pyridine | Anhydrous | Sigma-Aldrich | 110-86-1 |
| Diethyl ether | Reagent grade | Fisher Scientific | 60-29-7 |
| Hydrochloric acid (HCl) | 1 M aqueous | Sigma-Aldrich | 7647-01-0 |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous | Sigma-Aldrich | 144-55-8 |
| Magnesium sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 |
Step 1: Synthesis of 3,4-Difluorobenzoyl Chloride
This initial step converts the relatively unreactive sodium carboxylate into a highly reactive acyl chloride, which is an excellent electrophile for the subsequent esterification.
Protocol:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium 3,4-difluorobenzoate (5.0 g, 27.8 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (40 mL).
-
Carefully add thionyl chloride (4.4 mL, 61.2 mmol, 2.2 equivalents) to the suspension.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
The resulting crude 3,4-difluorobenzoyl chloride is a yellowish liquid and can be used directly in the next step without further purification.
Causality and Rationale:
-
Thionyl chloride is a common and effective reagent for converting carboxylic acids and their salts to acyl chlorides.
-
Anhydrous conditions are crucial as acyl chlorides readily hydrolyze in the presence of water.
-
DMF acts as a catalyst, forming a reactive Vilsmeier intermediate that facilitates the reaction.
-
Refluxing ensures the reaction goes to completion.
Step 2: Esterification to Synthesize 4'-Pentyloxyphenyl 3,4-Difluorobenzoate
This is a classic Schotten-Baumann type reaction where the synthesized acyl chloride reacts with a phenol in the presence of a base to form the target ester.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 4-pentyloxyphenol (5.0 g, 27.8 mmol) in anhydrous dichloromethane (50 mL) and anhydrous pyridine (4.5 mL, 55.6 mmol, 2.0 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3,4-difluorobenzoyl chloride from Step 1 in anhydrous dichloromethane (20 mL) and add it dropwise to the cooled phenol solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Recrystallize the purified product from ethanol to obtain white, crystalline 4'-pentyloxyphenyl 3,4-difluorobenzoate.
Causality and Rationale:
-
Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.
-
The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic reaction.
-
The aqueous workup is essential to remove the pyridine hydrochloride salt and any unreacted starting materials.
-
Column chromatography and recrystallization are standard purification techniques to obtain the final product with high purity, which is critical for characterizing its liquid crystalline properties.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 4'-pentyloxyphenyl 3,4-difluorobenzoate.
Characterization and Expected Properties
The successful synthesis of 4'-pentyloxyphenyl 3,4-difluorobenzoate should be confirmed by standard analytical techniques. The liquid crystalline properties are then investigated using specialized methods.
Structural and Purity Analysis
| Technique | Expected Outcome |
| ¹H NMR, ¹⁹F NMR, ¹³C NMR | Confirmation of the chemical structure, with characteristic shifts for the aromatic protons and fluorine atoms. |
| FT-IR Spectroscopy | Presence of a strong ester carbonyl (C=O) stretch (~1735 cm⁻¹), and C-F stretches (~1100-1250 cm⁻¹). |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the molecular formula. |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the pure compound. |
Mesomorphic Properties
The liquid crystalline behavior of the synthesized compound can be characterized as follows:
| Technique | Purpose | Expected Observations |
| Differential Scanning Calorimetry (DSC) | To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.[3] | The material is expected to exhibit enantiotropic nematic and/or smectic phases.[5][6] |
| Polarized Optical Microscopy (POM) | To visualize the characteristic textures of the different liquid crystal phases.[3] | Schlieren or threaded textures for the nematic phase; focal conic or fan-like textures for smectic phases. |
| Electro-optical Measurements | To determine the dielectric anisotropy (Δε) and switching behavior. | A negative value for Δε is anticipated due to the lateral fluorine substitution.[5] |
Troubleshooting and Self-Validation
-
Low yield in Step 1: Ensure all reagents and glassware are scrupulously dry. Incomplete reaction may occur if the reflux time is insufficient.
-
Low yield in Step 2: The 3,4-difluorobenzoyl chloride is moisture-sensitive. Ensure it is handled under inert conditions. The purity of the 4-pentyloxyphenol is also critical.
-
No liquid crystal phases observed: Impurities can significantly disrupt or suppress mesophase formation. Ensure the final product is of high purity. The absence of a mesophase could also be an intrinsic property of the molecule, highlighting the subtle relationship between molecular structure and liquid crystalline behavior.[7]
Conclusion
This application note details a robust and reproducible protocol for the synthesis of a model liquid crystal, 4'-pentyloxyphenyl 3,4-difluorobenzoate, using sodium 3,4-difluorobenzoate as a key precursor. By leveraging the unique electronic properties of the 3,4-difluorophenyl moiety, researchers can access materials with desirable characteristics, particularly negative dielectric anisotropy, for advanced display and photonic applications. The principles and techniques described herein provide a solid foundation for the rational design and synthesis of a wide range of novel fluorinated liquid crystals.
References
- Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5. (n.d.). Google Patents.
- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2020). Beilstein Journal of Organic Chemistry, 16, 674–680.
-
Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. (2021). Molecules, 26(16), 5035. Retrieved February 8, 2024, from [Link]
- Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical.
- Application Notes: The Role of 4,4'-Difluorobiphenyl in Advanced Liquid Crystal Synthesis. (n.d.). Benchchem.
- Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder.
- Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. (2025). Scientific Reports, 15(1), 1-12.
-
Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units. (2011). Journal of Materials Chemistry, 21(18), 6652-6659. Retrieved February 8, 2024, from [Link]
- Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
-
Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (2024). Materials Advances. Retrieved February 8, 2024, from [Link]
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (2021). The Journal of Physical Chemistry B, 125(10), 2736–2748. Retrieved February 8, 2024, from [Link]
-
Experimental and Computational Study of a Liquid Crystalline Dimesogen Exhibiting Nematic, Twist-Bend Nematic, Intercalated Smectic, and Soft Crystalline Mesophases. (2020). Crystals, 10(11), 1011. Retrieved February 8, 2024, from [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Advances, 13(25), 17134-17144. Retrieved February 8, 2024, from [Link]
-
High Birefringence Liquid Crystals. (2018). Crystals, 8(1), 33. Retrieved February 8, 2024, from [Link]
-
Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. (2015). RSC Advances, 5(8), 6279-6285. Retrieved February 8, 2024, from [Link]
-
Esterification (Experiment). (2021). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
-
Liquid Crystals: The Mesomorphic Phases of Surfactant Compositions. (n.d.). Semantic Scholar. Retrieved February 8, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3,4-Difluorobenzoyl Chloride from Sodium 3,4-Difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorobenzoyl chloride is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of the difluorinated phenyl ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. This document provides detailed protocols for the conversion of sodium 3,4-difluorobenzoate to 3,4-difluorobenzoyl chloride, a critical step in the elaboration of this important building block. Two robust and commonly employed methods will be discussed: chlorination with thionyl chloride and a milder approach using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).
Chemical Principles and Strategy
The conversion of a carboxylate salt to an acyl chloride is a nucleophilic acyl substitution reaction. The carboxylate oxygen is a poor leaving group. Therefore, a chlorinating agent is required to activate the carboxylate and provide a source of chloride ions. The choice between thionyl chloride and oxalyl chloride often depends on the sensitivity of the starting material and the desired reaction conditions.
Thionyl Chloride (SOCl₂): This is a strong and cost-effective chlorinating agent. The reaction proceeds through the formation of a chlorosulfite intermediate, which is highly reactive towards nucleophilic attack by a chloride ion.[1] The byproducts of this reaction, sulfur dioxide (SO₂) and sodium chloride (NaCl), are easily removed.
Oxalyl Chloride ((COCl)₂ with catalytic DMF): This method is generally milder than using thionyl chloride and is often preferred for substrates with sensitive functional groups. The reaction proceeds through the formation of a Vilsmeier-Haack type reagent, an electrophilic iminium salt, from the reaction of oxalyl chloride and DMF.[2][3] This reagent then activates the carboxylate, facilitating the nucleophilic attack of chloride. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and sodium chloride (NaCl), are volatile or easily separated.
Protocol 1: Synthesis using Thionyl Chloride
This protocol describes the direct conversion of sodium 3,4-difluorobenzoate to 3,4-difluorobenzoyl chloride using thionyl chloride. The reaction is typically performed in an inert solvent.
Materials and Equipment
-
Sodium 3,4-difluorobenzoate
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, suspend sodium 3,4-difluorobenzoate (1.0 eq) in anhydrous dichloromethane or toluene.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. The reaction is exothermic and will be accompanied by the evolution of sulfur dioxide gas, which should be trapped in the scrubber.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction appears complete by TLC analysis (if applicable, by converting an aliquot to an amide or ester for analysis).
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial that the trapping system for the rotary evaporator is protected from the corrosive vapors.
-
Purification: The crude 3,4-difluorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[4]
Reaction Workflow
Caption: Workflow for the synthesis of 3,4-difluorobenzoyl chloride using thionyl chloride.
Mechanistic Insight
The reaction is initiated by the attack of the carboxylate oxygen onto the electrophilic sulfur atom of thionyl chloride, forming an intermediate acyl chlorosulfite and sodium chloride. The acyl chlorosulfite is a highly activated carboxylic acid derivative. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to the gaseous and stable sulfur dioxide and another chloride ion.
Caption: Workflow for the synthesis of 3,4-difluorobenzoyl chloride using oxalyl chloride and catalytic DMF.
Mechanistic Insight
The reaction is catalyzed by DMF, which first reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. [2][5]This iminium salt is the active chlorinating agent. The carboxylate then attacks the Vilsmeier reagent, forming an O-acyl-isourea-like intermediate. This intermediate is highly activated and readily undergoes nucleophilic attack by chloride at the carbonyl carbon, yielding the desired acid chloride and regenerating the DMF catalyst.
Caption: Simplified catalytic cycle for the formation of an acid chloride using oxalyl chloride and DMF.
Quantitative Data Summary
| Parameter | Protocol 1 (Thionyl Chloride) | Protocol 2 (Oxalyl Chloride/DMF) |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Catalyst | None | N,N-dimethylformamide (DMF) |
| Stoichiometry | 1.5 - 2.0 equivalents | 1.1 - 1.5 equivalents |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Byproducts | SO₂, NaCl | CO, CO₂, NaCl |
| Typical Yield | High | High |
| Purity | Good to Excellent after distillation | Good to Excellent after distillation |
Characterization of 3,4-Difluorobenzoyl Chloride
The final product should be characterized to confirm its identity and purity.
-
Appearance: Colorless to pale yellow liquid. [4]* Molecular Formula: C₇H₃ClF₂O [6]* Molecular Weight: 176.55 g/mol [6]* Boiling Point: 185-186 °C [7]* Density: ~1.402 g/mL at 25 °C [7]* Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an acid chloride is expected in the region of 1780-1740 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the difluorinated benzene ring. The coupling patterns will be influenced by both H-H and H-F coupling.
-
¹³C NMR: The spectrum will exhibit signals for the seven carbon atoms. The carbonyl carbon is expected to appear in the range of 165-170 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents.
-
¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms, likely appearing as multiplets due to F-F and F-H coupling. The chemical shifts for aromatic fluorine atoms typically fall in the range of -100 to -170 ppm relative to CFCl₃.
-
Safety and Handling
-
Thionyl chloride and oxalyl chloride are corrosive and toxic. They react violently with water to produce toxic gases (SO₂ and HCl from thionyl chloride; CO, CO₂, and HCl from oxalyl chloride). All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Ensure all glassware is dry to prevent vigorous reactions with the chlorinating agents.
-
The gaseous byproducts of these reactions are toxic and should be scrubbed by passing them through a solution of sodium hydroxide.
-
3,4-Difluorobenzoyl chloride is corrosive and moisture-sensitive. [4]It should be handled with care and stored under an inert atmosphere.
References
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]
-
Organic Syntheses. Procedure. [Link]
-
PubChem. 3,4-Difluorobenzoyl chloride. [Link]
- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
-
ResearchGate. DMF‐catalysed chlorination of carboxylic acids. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Columbia University. Organic Chemistry c3444y. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
YouTube. Reaction of Carboxylic Acids with Thionyl Chloride. [Link]
-
ResearchGate. ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. [Link]
-
Organic Syntheses. 3. [Link]
-
Wikipedia. Vilsmeier reagent. [Link]
-
YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]
-
Supporting Information 1. [Link]
-
Reddit. Vilsmeier Haack Reaction : r/OrganicChemistry. [Link]
-
The University of Arizona. 19Flourine NMR. [Link]
-
National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzyl chloride(100-44-7) 1H NMR [m.chemicalbook.com]
- 3. 3,4-Dichlorobenzoyl chloride(3024-72-4) 1H NMR [m.chemicalbook.com]
- 4. Benzoylchloride | C7H5ClO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD [mdpi.com]
- 7. 19F [nmr.chem.ucsb.edu]
reagents for activating 3,4-difluorobenzoate carboxyl group
Application Note: Strategies for Activating the Carboxyl Group of 3,4-Difluorobenzoic Acid
Executive Summary
3,4-Difluorobenzoic acid (CAS: 455-86-7) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of two fluorine atoms at the meta and para positions exerts a strong electron-withdrawing inductive effect (-I), significantly altering the reactivity profile of the carboxyl group compared to unsubstituted benzoic acid. While this substitution increases the electrophilicity of the carbonyl carbon—facilitating nucleophilic attack—it simultaneously destabilizes the activated intermediate toward hydrolysis.
This guide provides a technical roadmap for activating 3,4-difluorobenzoic acid. We prioritize methods that mitigate side reactions such as Nucleophilic Aromatic Substitution (
Mechanistic Considerations
Electronic Effects & Reactivity
The fluorine atoms at positions 3 and 4 deactivate the aromatic ring but activate the carboxyl group.
-
Increased Electrophilicity: The electron-deficient ring pulls electron density away from the carbonyl carbon, making it highly reactive toward nucleophiles (amines, alcohols).[3]
-
Hydrolysis Sensitivity: Activated species (e.g., 3,4-difluorobenzoyl chloride) are exceptionally moisture-sensitive. Stringent anhydrous conditions are required.
- Risk: While less reactive than 2,4-difluoro isomers, the 4-position fluorine is susceptible to displacement by strong nucleophiles at elevated temperatures. Avoid harsh reflux conditions with strong bases.
Reagent Selection Matrix
| Activation Reagent | Intermediate Species | Reactivity | Recommended Use Case | Key Constraint |
| Oxalyl Chloride / DMF | Acid Chloride | Very High | Scale-up; formation of esters/amides with weak nucleophiles. | Requires inert atmosphere; generates HCl/CO/CO2. |
| Thionyl Chloride ( | Acid Chloride | High | Robust, low-cost synthesis. | High temp reflux may trigger |
| HATU | O-Azabenzotriazole ester | High | Precious samples; difficult amide couplings. | High cost; difficult to remove by-products on scale. |
| EDC / NHS | NHS Ester | Moderate | Aqueous-compatible conjugation; protein labeling. | Slower kinetics; urea by-product removal. |
Experimental Protocols
Protocol A: Synthesis of 3,4-Difluorobenzoyl Chloride (The Oxalyl Chloride Method)
Best for: Scale-up and subsequent reaction with sterically hindered or electron-deficient nucleophiles.
Materials:
-
3,4-Difluorobenzoic acid (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.
-
Solubilization: Charge the RBF with 3,4-difluorobenzoic acid and anhydrous DCM (0.2 M concentration).
-
Catalysis: Add catalytic DMF (1-2 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for activating oxalyl chloride.
-
Addition: Cool the solution to 0°C. Add oxalyl chloride dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Gas evolution (
, , ) will be observed. -
Completion: Monitor by quenching a simplified aliquot with methanol and checking for the methyl ester via TLC or LCMS.
-
Work-up: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride.
-
Critical: Do not heat above 40°C during evaporation to minimize defluorination risks.
-
-
Storage: Use immediately. The product is a moisture-sensitive oil/low-melting solid.
Protocol B: Direct Amide Coupling using HATU
Best for: Medicinal chemistry library generation and coupling with valuable amines.
Materials:
-
3,4-Difluorobenzoic acid (1.0 eq)
-
Amine partner (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve 3,4-difluorobenzoic acid in anhydrous DMF (0.1 M) in a dry vial.
-
Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at RT.
-
Coupling Agent: Add HATU (1.2 eq). The solution typically turns yellow/orange. Stir for 15–30 minutes to form the activated ester.
-
Amine Addition: Add the amine partner (1.1 eq).
-
Reaction: Stir at RT for 2–12 hours.
-
Monitoring: Monitor consumption of the active ester by HPLC/LCMS.
-
Work-up: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.
(to remove unreacted acid), and brine. Dry over .
Visualizing the Activation Workflow
The following diagram illustrates the decision logic and reaction pathways for activating 3,4-difluorobenzoic acid.
Figure 1: Decision tree for reagent selection based on experimental scale and nucleophile type.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Acid Chloride) | Hydrolysis due to moisture. | Use freshly distilled DCM; ensure |
| Side Products (F-displacement) | Lower reaction temp to 0°C; avoid large excess of strong nucleophiles. | |
| Incomplete Coupling (HATU) | Steric hindrance. | Switch to HOAt/HATU (7-aza) specifically; increase temp to 40°C carefully. |
| Precipitate in Reaction | DIPEA salts. | Normal in DCM/DMF; ensure vigorous stirring. |
Safety & Handling
-
HF Generation: Hydrolysis of the acid chloride or excessive heating can release HF equivalents. Work in a well-ventilated fume hood.
-
Corrosivity: 3,4-difluorobenzoyl chloride is lachrymatory and corrosive. Double-glove and use face protection.
References
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Fisher Scientific . (n.d.). Amide Synthesis Protocols. Retrieved from [Link][4][5][6][7][8]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. kaibangchem.com [kaibangchem.com]
- 4. 3,4-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Sodium 3,4-Difluorobenzoate
Ticket Subject: Removal of Isomeric Impurities (2,3-; 2,4-; 2,5-DFBA)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: Critical (API/Intermediate Purity)
Executive Summary
Achieving pharmaceutical-grade purity (>99.5%) for Sodium 3,4-difluorobenzoate is frequently bottlenecked by the persistence of positional isomers, specifically 2,3-difluorobenzoate and 2,4-difluorobenzoate . These impurities possess boiling points and solubilities nearly identical to the target molecule, rendering standard distillation and simple salt recrystallization ineffective.
This guide provides a validated "Acid-Swing" purification protocol which exploits the pKa shift caused by the ortho-fluorine effect to separate isomers, followed by a specific recrystallization of the free acid before reforming the sodium salt.
Module 1: Diagnostic & Analytical Support
Before attempting purification, you must accurately identify the impurity profile. Standard C18 HPLC often fails to resolve 3,4-DFBA from 2,3-DFBA due to peak overlap.
Recommended Analytical Method: F-NMR
The most reliable method for distinguishing fluorine positional isomers is Fluorine-19 NMR. The chemical environment of the fluorine atoms shifts significantly based on their position relative to the carboxyl group.
| Isomer | Distinguishing Feature | |
| 3,4-Difluoro (Target) | -130 to -145 region (multiplets) | Two distinct signals with strong coupling ( |
| 2,3-Difluoro (Impurity) | One signal shifted downfield (near -115 ppm) | Ortho-F is deshielded by the carboxyl group. |
| 2,6-Difluoro (Impurity) | Single signal (equivalent Fs) | Distinct singlet/triplet pattern due to symmetry. |
HPLC Optimization (If NMR is unavailable)
If you must use HPLC, standard C18 columns are often insufficient.
-
Column Recommendation: Pentafluorophenyl (PFP) core-shell column. The PFP phase engages in
- and dipole-dipole interactions with the fluorinated ring, offering superior selectivity for positional isomers compared to hydrophobic C18 interactions. -
Mobile Phase: Water/Methanol (0.1% Formic Acid). Isocratic hold at 40-50% MeOH is often required to separate the 2,3-isomer shoulder.
Module 2: The "Acid-Swing" Purification Protocol
Direct recrystallization of the Sodium Salt is rarely effective for removing isomers. The most robust protocol involves converting the salt to the free acid, purifying the acid via pH-controlled precipitation (exploiting pKa differences), and then reforming the salt.
The Science: Exploiting the Ortho-Effect
Isomeric separation relies on the acidity difference created by fluorine substitution:
-
2,x-Difluorobenzoic acids (impurities) have a fluorine at the ortho position. This creates an inductive effect that stabilizes the carboxylate anion, making these stronger acids (lower pKa,
3.0 - 3.3). -
3,4-Difluorobenzoic acid (target) has no ortho fluorine. It is a weaker acid (higher pKa,
3.8 - 4.0).
Mechanism: When acidifying a solution of the mixed salts, the weaker acid (3,4-DFBA) protonates and precipitates FIRST (at higher pH), while the stronger acid impurities (2,3-DFBA) remain soluble as anions for longer.
Step-by-Step Workflow
Caption: The Acid-Swing Protocol minimizes isomeric impurities by leveraging pKa differences during acidification.
Detailed Procedure
-
Dissolution: Dissolve crude Sodium 3,4-difluorobenzoate in deionized water (approx. 10 mL per gram).
-
Selective Precipitation (The Critical Step):
-
Ideally, use a pH meter.
-
Slowly add 1M HCl while stirring.
-
Stop at pH 4.0 - 4.2.
-
Why? The target 3,4-acid (pKa ~3.8) will be mostly protonated and insoluble. The 2,3-impurity (pKa ~3.2) will remain significantly ionized (soluble) at this pH.
-
Filter the solid.[1][2] Discard the filtrate (which is enriched with impurities).
-
-
Recrystallization of the Acid:
-
Dissolve the wet cake in boiling water (add 5-10% Ethanol if solubility is low).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Note: 3,4-DFBA forms dimers that pack efficiently; slow cooling excludes the sterically different 2,3-isomers from the lattice.
-
-
Salt Reformation:
-
Suspend the purified acid in water.
-
Add stoichiometric Sodium Bicarbonate (
) or Sodium Hydroxide ( ). -
Lyophilize or spray dry to obtain the pure sodium salt.
-
Module 3: Troubleshooting FAQs
Q: Why can't I just recrystallize the sodium salt directly? A: Sodium fluorobenzoates are highly soluble in water. To crystallize them, you often need to drive the solution to near-dryness or use an antisolvent (like isopropanol). Unfortunately, the isomeric salts have very similar solubility profiles in these conditions, leading to co-precipitation. The free acid form offers much higher selectivity due to hydrogen-bonded dimerization, which is sensitive to steric hindrance from the fluorine position.
Q: I see a persistent shoulder peak on my HPLC after purification. What is it? A: If the "Acid-Swing" didn't remove it, check for 3,5-difluorobenzoic acid .
-
Reason: The 3,5-isomer has a pKa very similar to the 3,4-isomer (both lack ortho fluorines). The pH swing is less effective here.
-
Fix: You must rely on the recrystallization step (Step 3) . Use Toluene or Heptane/Ethyl Acetate mixtures for the free acid recrystallization instead of water. The symmetry of the 3,5-isomer causes it to have different solubility in non-polar solvents compared to the 3,4-isomer.
Q: My yield is lower than expected (<60%). A: You likely over-acidified or washed too aggressively.
-
Diagnosis: Check the pH of your mother liquor from Step 2. If it is < 2.0, you precipitated everything, including the impurities, and lost the selectivity.
-
Correction: Keep the pH strictly controlled (3.8 - 4.2). It is better to accept a lower yield in the precipitation step to ensure high purity, as the "lost" material in the filtrate is largely impurity-rich.
Q: The final salt is yellow/discolored. A: This is often due to trace phenols or defluorinated byproducts formed if the reaction was heated too aggressively in base.
-
Fix: Perform a Carbon Polish . During Step 3 (Acid Recrystallization), add activated charcoal (5 wt%) to the boiling solution, stir for 15 mins, and filter hot over Celite before cooling.
References
-
Separation of Fluorobenzoic Acid Isomers via HPLC
- Source: Vertex AI / PubMed / Liter
- Context: Confirms the difficulty of separating positional isomers and the utility of specialized stationary phases (PFP/Phenyl-Hexyl) over standard C18.
-
Link:
-
pKa Values and Ortho-Effect in Fluorobenzoic Acids
- Source: Journal of Research of the National Bureau of Standards / General Chemical Principles
- Context:Ortho-fluorine substitution lowers pKa (increases acidity) by 0.5 - 1.
-
Link:
-
Recrystallization of Benzoic Acid Deriv
- Source: Experimental Organic Chemistry Standard Protocols
- Context: Establishes water and water/ethanol mixtures as the standard solvent system for purifying benzoic acid derivatives due to the temper
-
Link:
Sources
preventing decarboxylation of 3,4-difluorobenzoate at high temperatures
Topic: Prevention of Thermal Decarboxylation in Fluorinated Benzoates Ticket ID: T-34DFB-STAB Escalation Level: Tier 3 (Senior Application Scientist)
Executive Summary
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you have observed yield erosion, unexpected fluorobenzene byproducts, or pressure buildup during the processing of 3,4-difluorobenzoate .
The decarboxylation of electron-deficient benzoates (such as 3,4-difluorobenzoate) is a thermodynamically favorable process at elevated temperatures (
Module 1: The Mechanistic Danger Zone
To prevent decarboxylation, we must first understand the "engine" driving it. Unlike non-fluorinated benzoates, 3,4-difluorobenzoate possesses a low activation energy barrier for
The Two Pathways of Failure
-
Ionic Pathway (Dominant in Polar Aprotic Solvents): In solvents like NMP, DMSO, or DMAc, the "naked" carboxylate anion is highly reactive. The fluorine atoms stabilize the negative charge developing on the ring (aryl anion) as
departs. -
Catalytic Pathway (Trace Metal Contamination): Transition metals, particularly Copper (
) and Silver ( ), drastically lower the activation energy by coordinating to the carboxylate, facilitating electron transfer and extrusion.
Visualization: Decarboxylation Dynamics
Figure 1: Mechanistic pathways for the decarboxylation of 3,4-difluorobenzoate. The red paths indicate critical failure modes triggered by heat, solvent choice, and metal contaminants.
Module 2: Diagnostic & Troubleshooting Q&A
Q1: My reaction requires . Can I use NMP or DMSO?
Status: CRITICAL RISK
Analysis: Polar aprotic solvents (NMP, DMAc, DMSO) are excellent at solvating cations (like
-
Alternative Solvents: If solubility permits, switch to Sulfolane or Diglyme . While still polar, they often show slower decarboxylation kinetics compared to amide-based solvents.
-
Anion Stabilization: If NMP is mandatory, consider adding a bulky counter-ion or avoiding "naked" anion conditions (e.g., avoid 18-crown-6 if not strictly necessary for the main reaction).
Q2: I see pressure buildup in my closed vessel. Is this ?
Status: CONFIRMED DECOMPOSITION
Analysis: Decarboxylation releases stoichiometric
-
Headspace Analysis: Immediately analyze the headspace gas via GC or MS. Presence of
confirms decarboxylation.[1] -
Check for Metals: Did you use a copper catalyst for a prior step (e.g., Ullmann coupling)? Even ppm levels of
can catalyze decarboxylation at temperatures as low as [2]. -
Remediation: Treat the reaction mixture with a metal scavenger (e.g., QuadraSil® or thiol-based resins) before heating to high temperatures.
Q3: Does the presence of oxygen affect stability?
Status: MODERATE RISK Analysis: Yes. Oxygen can generate peroxyl radicals which abstract hydrogen or attack the ring, facilitating a radical decarboxylation pathway. Radical scavengers (antioxidants) have been shown to inhibit this specific pathway [3]. Corrective Action:
-
Degas: Rigorously sparge solvents with Nitrogen or Argon.
-
Additives: If the reaction tolerates it, trace amounts of radical inhibitors (e.g., BHT) can prevent radical-induced decomposition, though they will not stop the thermal ionic pathway.
Module 3: Operational Protocols
Protocol A: Safe Heating Parameters
Use this table to determine the "Safe Operating Window" (SOW) for your experiment.
| Parameter | Safe Zone (Stable) | Caution Zone (Monitor) | Danger Zone (Rapid Loss) |
| Temperature | |||
| Solvent | Toluene, Anisole, Water (neutral) | Sulfolane, Diglyme | NMP, DMAc, DMSO, Quinoline |
| Catalyst | None | Pd (low load) | Cu(I), Cu(II), Ag(I), Zn(II) |
| Atmosphere | Inert ( | Air (static) | Oxygen/Peroxides present |
| pH | Neutral / Slightly Basic | Highly Acidic | Highly Basic (naked anion) |
Protocol B: Metal Scavenging Workflow
Prerequisite: If the starting material was prepared via metal catalysis.
-
Dissolution: Dissolve crude 3,4-difluorobenzoate in a mild solvent (e.g., EtOAc or MeOH).
-
Scavenging: Add 5 wt% metal scavenger (e.g., SiliaMetS® Thiol or equivalent).
-
Agitation: Stir at room temperature for 2-4 hours.
-
Filtration: Filter through a 0.45
pad to remove the scavenger-metal complex. -
Validation: Test filtrate for Cu/Ag content (< 10 ppm required for high-temp stability).
Module 4: Analytical Validation
Do not assume stability. Validate it using this self-checking loop.
Figure 2: In-process control (IPC) loop for monitoring decarboxylation in real-time.
Key Analytical Markers
-
Loss of Starting Material: Disappearance of the carboxylate peak.
-
Appearance of Byproduct: 1,2-difluorobenzene (often volatile, may require headspace GC or low-temp HPLC).
-
Mass Balance: If mass balance is poor and no heavy byproducts are seen, suspect decarboxylation (product is volatile benzene derivative).
References
- Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride.
-
Decarboxylative Hydroxylation of Benzoic Acids. Source:Journal of the American Chemical Society (via NIH). Context: Discusses the radical decarboxylation mechanism and the role of copper catalysts in lowering the activation barrier.[2] URL:[Link]
-
Oxidative decarboxylation of benzoic acid by peroxyl radicals. Source:Free Radical Biology and Medicine (PubMed). Context: Demonstrates that radical scavengers (DMSO, ascorbate) can inhibit radical-induced decarboxylation pathways.[3] URL:[Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. Source:Journal of Chromatography A (PubMed). Context: Provides kinetic data on thermal degradation of benzoates in aqueous media at high temperatures. URL:[Link]
Sources
drying protocols for hygroscopic sodium 3,4-difluorobenzoate
Technical Support Center: Sodium 3,4-Difluorobenzoate
Subject: Best Practices for Drying and Handling Hygroscopic Sodium 3,4-Difluorobenzoate
Welcome to the technical support guide for sodium 3,4-difluorobenzoate (CAS No. 522651-44-1). This document provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for managing the hygroscopic nature of this critical reagent. Proper drying is paramount for ensuring stoichiometric accuracy, reaction efficiency, and overall experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: I received my sodium 3,4-difluorobenzoate, and it appears clumpy or caked. Is the product compromised?
A1: Not necessarily. Sodium 3,4-difluorobenzoate is a hygroscopic solid, meaning it readily attracts and absorbs moisture from the atmosphere.[1] This can cause the fine powder to form clumps or cake, especially if the container has been opened in a humid environment. This is a physical change and, in most cases, does not indicate chemical degradation. However, the presence of water can significantly impact the accuracy of your experiments, making a drying step essential before use.
Q2: How can residual moisture in sodium 3,4-difluorobenzoate negatively impact my experiments?
A2: The presence of unaccounted-for water can lead to several critical experimental errors:
-
Inaccurate Stoichiometry: When you weigh the hygroscopic compound, you are also weighing an unknown amount of water. This leads to using a lower molar quantity of the reagent than intended, affecting reaction yields and kinetics.[1]
-
Side Reactions: Water is a reactive nucleophile and can participate in or catalyze unwanted side reactions, such as hydrolysis of other sensitive reagents or intermediates in your reaction mixture. While some organic reactions benefit from the presence of water, many, especially those involving organometallics or acyl halides, are highly sensitive to moisture.[2][3]
-
Poor Reproducibility: The amount of absorbed water can vary day-to-day depending on ambient humidity. This variability is a direct cause of inconsistent experimental outcomes, making it difficult to reproduce results reliably.
Q3: What are the primary recommended methods for drying sodium 3,4-difluorobenzoate?
A3: The two most effective and controlled methods are:
-
Vacuum Oven Drying: This is the preferred method for thoroughly removing water without risking thermal decomposition.[4][5] By reducing the pressure, the boiling point of water is significantly lowered, allowing it to evaporate at a much lower temperature.[4]
-
Desiccator Drying: For less stringent requirements or for maintaining dryness after an initial drying step, storage in a desiccator over a strong desiccant (e.g., phosphorus pentoxide, molecular sieves) is suitable.[6] However, this is a much slower, passive process and may not be sufficient for removing significant amounts of absorbed water.[7]
Q4: How can I be certain that my sample is adequately dry?
A4: Visual inspection is not sufficient. The industry-standard method for quantifying water content in solids is Karl Fischer Titration (KFT) .[8] This technique is highly specific to water and can detect moisture content down to the parts-per-million (ppm) range.[9] An alternative, less specific method is Loss on Drying (LOD) , which measures the total mass lost upon heating.[10][11][12] However, LOD will also measure other volatile impurities, not just water.[11] For high-purity applications, KFT is the authoritative method.
Troubleshooting Guide: Common Drying Issues
| Problem | Potential Cause | Recommended Solution & Rationale |
| "My sample is still clumpy after drying in a vacuum oven." | 1. Insufficient Time/Temperature: The drying conditions were not adequate to remove all the water, especially from the interior of larger crystals. 2. Re-exposure to Atmosphere: The dried sample was exposed to ambient air for too long between removal from the oven and transfer to a dry storage container. | Solution: 1. Optimize Drying: Increase the drying time or slightly increase the temperature (do not exceed the compound's decomposition temperature). Ensure a strong, stable vacuum is applied. 2. Improve Handling: Immediately transfer the hot, dried sample from the vacuum oven into a desiccator to cool in a dry atmosphere.[7] This prevents re-adsorption of moisture as the sample cools. Handle the dried reagent in a glove box or under an inert atmosphere for maximum protection.[1] |
| "My Karl Fischer titration still shows high water content (>0.5%) after drying." | 1. Ineffective Drying Protocol: The chosen method (e.g., desiccator alone) may not be powerful enough. 2. Bound Water: The water may be tightly bound within the crystal lattice (water of crystallization), requiring more energy to remove. 3. Contaminated KFT Reagents/System: The KFT apparatus itself may have a high background drift or contaminated solvents. | Solution: 1. Switch to Vacuum Oven: If not already in use, employ a vacuum oven as it is a more aggressive and effective drying technique.[4][5] 2. Increase Oven Temperature: Cautiously increase the oven temperature. A temperature just below the melting point (120-122°C for the parent acid) is a common starting point for stable salts, but thermal stability should be verified.[13] 3. Validate KFT Setup: Run a blank on your KFT system to check for background drift. Use fresh, anhydrous solvents and ensure all connections are airtight.[14] |
| "I see a decrease in my reaction yield over time, even though I store the reagent in a desiccator." | 1. Desiccant Saturation: The desiccant in your desiccator has become saturated with water and is no longer effective.[6] 2. Frequent Access: Repeatedly opening the main reagent bottle introduces fresh, moist air each time, which is then absorbed by the compound.[15][16] | Solution: 1. Regenerate/Replace Desiccant: Check the indicator on your desiccant (if present) and regenerate or replace it regularly. Molecular sieves can be regenerated by heating in a muffle furnace.[17] 2. Use a Working Stock: Transfer a smaller, more manageable quantity of the dried reagent to a separate, smaller vial for daily use. This minimizes the exposure of the main stock to atmospheric moisture. |
Diagrams & Workflows
Decision Workflow for Drying Sodium 3,4-Difluorobenzoate
The following diagram outlines the decision-making process for handling and verifying the dryness of your reagent based on the sensitivity of your application.
Caption: Decision workflow for selecting the appropriate drying and verification protocol.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Drying via Vacuum Oven
This protocol is designed to rigorously dry sodium 3,4-difluorobenzoate for moisture-sensitive applications.
-
Preparation:
-
Place a clean, dry, and appropriately sized glass container (e.g., a crystallization dish or a round-bottom flask) on an analytical balance and tare it.
-
Add the required amount of sodium 3,4-difluorobenzoate to the container. Spread the solid into a thin, even layer to maximize surface area. This is crucial for efficient drying.
-
Loosely cover the container with aluminum foil perforated with a few small holes. This prevents the fine powder from being aspirated by the vacuum.
-
-
Drying Cycle:
-
Place the container in the vacuum oven.
-
Begin pulling a vacuum, ensuring a slow and gradual pressure decrease to avoid disturbing the powder.
-
Once a stable vacuum is achieved (e.g., <1 mbar), set the oven temperature. A starting temperature of 70°C is recommended. Note: Do not exceed the compound's decomposition temperature.
-
Dry the material for a minimum of 12-24 hours. The optimal time depends on the initial water content and the amount of material.
-
-
Post-Drying Handling:
-
Turn off the heat and allow the oven to cool to room temperature under vacuum. Do not break the vacuum while the sample is hot, as this will cause rapid reabsorption of moisture from the incoming air.
-
Once cooled, break the vacuum with a dry, inert gas such as nitrogen or argon.
-
Immediately transfer the container with the dried sample into a desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide or freshly regenerated 3Å molecular sieves).
-
Protocol 2: Verification of Dryness by Karl Fischer Titration
This protocol provides a method to quantify the residual water content post-drying, ensuring it meets the specifications for your experiment.[18]
-
System Preparation:
-
Ensure your Karl Fischer titrator (volumetric or coulometric, depending on expected water content) is clean, and the reagents are fresh.[9][19]
-
Perform a system check and determine the background drift. The drift should be stable and within the instrument's specifications before starting the analysis.
-
-
Sample Preparation and Analysis:
-
In a low-humidity environment (ideally a glove box), accurately weigh a small amount of the dried sodium 3,4-difluorobenzoate (typically 50-100 mg, depending on the instrument and expected water content).
-
Quickly and carefully add the sample to the titration vessel.
-
Begin the titration. The instrument will automatically dispense the KF reagent (volumetric) or generate iodine (coulometric) until all the water from the sample has been consumed.[9]
-
-
Calculation:
-
The instrument's software will calculate the water content, typically expressed as a percentage (%) or parts-per-million (ppm).
-
For high-sensitivity applications, a target of <0.1% (1000 ppm) water is a common specification.
-
Protocol 3: Proper Storage of Dried Reagent
Proper storage is critical to maintain the low-moisture state of the compound.[1]
-
Primary Storage:
-
The bulk of the dried material should be stored in a tightly sealed glass container within a desiccator.[16] The desiccator should contain an indicator desiccant that is checked regularly.
-
For extremely sensitive applications, storage inside a nitrogen-filled glove box is the gold standard.
-
-
Working Stock:
-
Avoid frequently opening the primary container. Instead, prepare a smaller "working stock" that contains enough material for 1-2 weeks of experiments.
-
Store this working vial in a small, dedicated desiccator to minimize atmospheric exposure.
-
References
- Google Patents. (1976). Process for drying hygroscopic materials.
-
PubChem. (n.d.). 3,4-Difluorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Sodium 3-fluorobenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]
-
Labman Instruments. (2025). Loss on Drying (LOD): How Moisture Content Is Measured. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum drying. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Retrieved from [Link]
-
Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]
-
Kerone. (2021). Advantages and Common Applications of Vacuum Drying. Retrieved from [Link]
-
ResearchGate. (2025). Influence of moisture on the stability of soil organic matter and plant residues. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
News-Medical. (n.d.). Loss-on-Drying Method (LOD). Retrieved from [Link]
-
Burfield, D. R., Smithers, R. H., & Tan, T. S. (1981). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 46(4), 629–631. Retrieved from [Link]
-
PubChem. (n.d.). Sodium 3,4-Difluorobenzoic acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]
-
Fiveable. (n.d.). Moisture Sensitivity Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
ResearchGate. (2025). Drying of Salt Solutions from Porous Media: Effect of Surfactants. Retrieved from [Link]
-
CPLabSafety. (n.d.). Vacuum Drying | Principles and applications in food & cosmetics. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
The Japanese Pharmacopoeia. (n.d.). Loss on Drying Test. Retrieved from [Link]
-
SH Scientific Co., Ltd. (n.d.). Advanced Laboratory Equipment Manufacturer. Retrieved from [Link]
-
ACS Publications. (2000). Effect of Relative Humidity on the Chemical Composition of Secondary Organic Aerosol Formed from Reactions of 1-Tetradecene and O3. Retrieved from [Link]
-
Pharmaguideline. (2011). What is Loss on Drying? and Determination of Loss on Drying. Retrieved from [Link]
-
The Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
-
Frontiers in Microbiology. (2022). Soil Moisture Affects the Rapid Response of Microbes to Labile Organic C Addition. Retrieved from [Link]
-
ChemRxiv. (n.d.). An Assessment of drying agents for use in desiccator for teachers, undergraduate and graduates. Retrieved from [Link]
-
CSC Scientific. (n.d.). Moisture Balances - loss on drying analyzer. Retrieved from [Link]
-
wikiHow. (2025). How to Dry Damp Salt: 9 Steps (with Pictures). Retrieved from [Link]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
-
Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06000C [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. Vacuum drying - Wikipedia [en.wikipedia.org]
- 5. kerone.com [kerone.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. mt.com [mt.com]
- 10. labman.be [labman.be]
- 11. news-medical.net [news-medical.net]
- 12. What is Loss on Drying? and Determination of Loss on Drying | Pharmaguideline [pharmaguideline.com]
- 13. 3,4-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. metrohm.com [metrohm.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Sodium 3,4-Difluorobenzoate Phase Transfer Optimization
Subject: Troubleshooting Phase Transfer Catalysis (PTC) protocols for Sodium 3,4-Difluorobenzoate (Na-3,4-DFB). Ticket ID: PTC-DFB-001 Support Tier: Senior Application Scientist / Process Chemistry Status: Resolved / Knowledge Base Article
Executive Summary & Chemical Logic
The Core Problem: You are likely experiencing low conversion rates or stalling reactions. This is not just a solubility issue; it is an electronic one.
Sodium 3,4-difluorobenzoate presents a dual challenge:
-
Lattice Energy vs. Solvation: As a sodium salt, it is highly soluble in water but virtually insoluble in the organic solvents required for nucleophilic substitutions (DCM, Toluene, EtOAc).
-
Reduced Nucleophilicity: The two fluorine atoms at positions 3 and 4 are electron-withdrawing groups (EWG). They stabilize the carboxylate anion, lowering its pKa (approx. 3.8 compared to 4.2 for benzoic acid) and effectively reducing its nucleophilicity.
The Solution: Standard Liquid-Liquid (L-L) PTC often fails here because the hydration shell around the anion shields it from reacting. To resolve this, you must shift to Solid-Liquid (S-L) PTC or use "Naked Anion" conditions to strip away water and expose the reactive carboxylate.
Diagnostic & Troubleshooting Guide
Issue 1: "The reaction is stalling at <10% conversion."
Root Cause: The catalyst is failing to extract the 3,4-difluorobenzoate anion into the organic phase, or the anion is too hydrated to react.
| Variable | Recommendation | Scientific Rationale |
| Catalyst Type | Switch to TBAB (Tetrabutylammonium bromide) or 18-Crown-6 . | TBAB offers a good balance of lipophilicity. 18-Crown-6 specifically chelates the Na+ cation, creating a loose ion pair that enhances the reactivity of the "naked" benzoate anion. |
| Catalyst Loading | Increase to 5–10 mol% . | Fluorinated benzoates are "hard" nucleophiles. Higher local concentration of the active ion pair is required to overcome the activation energy. |
| Water Content | Eliminate Bulk Water. | Use Solid-Liquid PTC.[1] The presence of a bulk aqueous phase keeps the anion hydrated and unreactive. Trace water (omega phase) is sufficient for interfacial transfer. |
Issue 2: "I see the salt dissolving, but no product forms."
Root Cause: Catalyst poisoning or "Tight Ion Pairing."
-
Diagnosis: If using a quaternary ammonium salt (Quat), the fluoride atoms on the ring might be interacting with the catalyst, or the ion pair (Q+ Ph-COO-) is too tight in non-polar solvents.
-
Fix: Change the solvent polarity. Switch from Toluene to Acetonitrile or DMF . The higher dielectric constant helps separate the ion pair, making the benzoate more available for attack.
Issue 3: "The mixture turns dark/tarry."
Root Cause: Hofmann Elimination of the Catalyst.
-
Diagnosis: If you are using strong basic conditions or high heat (>80°C) with a standard Quat (like TEBA), the catalyst acts as a base and decomposes.
-
Fix: Switch to a thermally stable catalyst like PBu4Br (Tetrabutylphosphonium bromide) or strictly control temperature to <80°C.
The "Gold Standard" Protocol (Solid-Liquid PTC)
This protocol is optimized for the alkylation of Sodium 3,4-difluorobenzoate with an alkyl halide (R-X).
Reagents:
-
Sodium 3,4-difluorobenzoate (1.2 equiv)[2]
-
Alkyl Halide (1.0 equiv)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.1 equiv)
-
Solvent: Acetonitrile (ACN) or Toluene (anhydrous)
Step-by-Step Workflow:
-
Pre-Treatment (Critical): Finely grind the Sodium 3,4-difluorobenzoate solid. Large crystals reduce the surface area available for the catalyst to "pick up" the anion.
-
The "Trace Water" Trick: Suspend the salt and catalyst in the solvent. Add trace water (approx. 10-20 µL per mmol of substrate).
-
Why? Totally anhydrous conditions can sometimes freeze the interface. A microscopic water layer facilitates the initial ion exchange without hydrating the bulk anion.
-
-
Addition: Add the electrophile (Alkyl Halide) slowly.
-
Agitation: Heat to 60-80°C with vigorous stirring (800+ RPM) .
-
Note: PTC is mass-transfer limited. If you aren't creating a vortex, you aren't reacting.
-
-
Monitoring: Monitor via HPLC. Do not rely on TLC as the starting material (salt) will not move, leading to false negatives.
Mechanistic Visualization
Diagram 1: The Extraction Mechanism
This diagram illustrates how the catalyst (Q+X-) shuttles the 3,4-difluorobenzoate anion from the solid surface into the organic phase where the reaction occurs.
Caption: The catalytic cycle showing the extraction of the 3,4-difluorobenzoate anion from the solid lattice into the organic phase via ion exchange.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing stalled reactions involving fluorinated benzoate salts.
Frequently Asked Questions (FAQ)
Q: Can I use 18-Crown-6 instead of a Quaternary Ammonium salt? A: Yes, and it is often superior for sodium salts. 18-Crown-6 has a cavity size (2.6–3.2 Å) that perfectly matches the sodium ion (1.9 Å). By sequestering the Na+, it leaves the 3,4-difluorobenzoate anion "naked" and highly reactive. However, 18-Crown-6 is more expensive and harder to remove than TBAB.
Q: Why is the 3,4-difluoro substitution harder to react than standard sodium benzoate? A: Electronic effects. The fluorine atoms are highly electronegative. Through the inductive effect (-I), they pull electron density away from the carboxylate group. This stabilizes the negative charge, making the oxygen less willing to donate electrons to the electrophile (lower nucleophilicity). You need higher temperatures or a better catalyst to overcome this.
Q: My catalyst (TBAB) is solidifying/oiling out. What is happening? A: This is a "Third Phase" formation. The catalyst-product complex is insoluble in both the organic solvent and the solid salt phase, forming a middle layer.
-
Fix: Add a co-solvent like Toluene or slightly increase the temperature to maintain homogeneity.
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
-
Halpern, M. E. (1988). "Phase-Transfer Catalysis in Industry: Rates and Selectivity." Angewandte Chemie International Edition.
-
PubChem. (2024).[2] Sodium 3,4-difluorobenzoate Compound Summary. National Library of Medicine.
- Sasson, Y., & Neumann, R. (1997). Handbook of Phase Transfer Catalysis. Blackie Academic & Professional.
Sources
Technical Support Center: Minimizing Side Reactions in Fluorobenzoate Coupling
The following guide serves as a specialized Technical Support Center for researchers optimizing Fluorobenzoate Coupling reactions. It focuses on the most critical challenge in this domain: preserving the carbon-fluorine (C–F) bond while effectively coupling the carboxylate group (Amide/Ester formation).
Status: Operational Specialist: Senior Application Scientist Scope: Amide/Ester formation using Fluorobenzoic Acids (2-fluoro, 4-fluoro, and polyfluorinated derivatives).
Executive Summary: The Reactivity Paradox
Coupling fluorobenzoic acids presents a unique "Reactivity Paradox." The same electron-withdrawing fluorine atom that activates the carbonyl carbon for nucleophilic attack also activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) .
If your mass spectrometry shows a product with a mass shift corresponding to [M – F + Amine] , your nucleophile has attacked the ring instead of the carbonyl. This guide provides the protocols to shut down this pathway.
Tier 1: Critical Reactivity Troubleshooting
Q: Why is my amine displacing the fluorine atom (SNAr) instead of forming the amide?
Diagnosis: This is the classic "Meisenheimer Trap." The formation of the activated ester (intermediate) makes the aromatic ring highly electron-deficient. If free amine is present during activation, or if the temperature is too high, the amine attacks the ortho- or para-position relative to the carbonyl, displacing the fluoride.
The Fix: The "Pre-Activation" Protocol You must separate the activation step from the nucleophilic addition step.
-
Dissolve the Fluorobenzoic acid and Coupling Reagent (e.g., HATU) in the solvent (DMF/DMAc).
-
Add Base (DIPEA) at 0°C and stir for 15–30 minutes. This forms the Active Ester (OBt/OAt) before the amine sees the ring.
-
Add Amine only after pre-activation is complete. Keep the reaction at 0°C for the first hour.
Technical Insight: By pre-forming the active ester, you convert the acid to a species that is highly reactive toward acylation but sterically bulkier, potentially shielding the ortho-fluorine from SNAr attack compared to the highly electrophilic acid chloride intermediate generated by thionyl chloride.
Q: I am using HATU/DIPEA but still seeing ~15% defluorinated byproduct. What is the alternative?
Diagnosis: HATU/DIPEA creates a highly basic environment and a very reactive OAt-ester. If the fluorine is ortho to the carbonyl (2-fluorobenzoic acid), the inductive effect makes the C-F bond extremely labile to SNAr.
The Fix: Switch to T3P (Propylphosphonic Anhydride) T3P is the "Gold Standard" for sensitive fluorobenzoic acids.
-
Mechanism: It forms a mixed anhydride that is reactive toward amines but less prone to activating the ring for SNAr.
-
Protocol: Use T3P (50% in EtOAc/DMF) with a weaker base like N-Methylmorpholine (NMM) or Pyridine instead of DIPEA.
-
Benefit: T3P reactions are often cleaner because the byproducts are water-soluble, simplifying workup.[1]
Tier 2: Reagent Selection & Optimization
Decision Matrix: Choosing the Right Coupling System
| Reagent System | Risk of SNAr | Reactivity | Best Use Case |
| Thionyl Chloride (SOCl₂) | High | Extreme | Simple, non-fluorinated acids. Avoid for 2-fluorobenzoic acids (forms highly electrophilic Acid Chloride). |
| HATU / DIPEA | Moderate | High | General coupling. Requires Pre-activation at 0°C to minimize SNAr. |
| T3P / Pyridine | Low | Moderate-High | Recommended for 2-fluorobenzoic acids and polyfluorinated systems. |
| TFFH / DIPEA | Very Low | High | Generates Acyl Fluorides in situ.[2] Excellent for sterically hindered fluorobenzoates. |
Q: How does TFFH help preserve the C-F bond?
Answer: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an Acyl Fluoride (–COF).
-
Why it works: The acyl fluoride is highly reactive toward amines (forming the amide) but is surprisingly stable toward hydrolysis and does not activate the ring for SNAr as aggressively as an acid chloride.
-
Protocol: Mix Acid (1.0 eq) + TFFH (1.1 eq) + DIPEA (2.5 eq) in DCM. Stir 30 min to form Acyl Fluoride. Add Amine.
Tier 3: Visualization & Logic Pathways
Diagram 1: The Competitive Pathway (SNAr vs. Acylation)
This diagram illustrates the bifurcation point where your reaction succeeds or fails.
Caption: Path A represents the desired kinetic product (Amide). Path B represents the thermodynamic trap (SNAr), driven by ring activation and excess heat/base.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for selecting the correct remedial protocol based on current experimental conditions.
Tier 4: Analytical Validation
Q: How do I confirm I have the right product without full purification?
Technique: 19F NMR Monitoring Fluorine NMR is the most powerful tool for this chemistry because the chemical shift of the fluorine atom is highly sensitive to the electronic environment of the ring.
| Species | Approximate 19F Shift (vs. CFCl₃) |
| Starting Material (Acid) | –105 to –115 ppm |
| Desired Product (Amide) | –110 to –120 ppm (Shifted slightly upfield/downfield) |
| SNAr Byproduct | Signal Disappears (or shifts drastically if F is replaced by N) |
| Acyl Fluoride (Intermediate) | +15 to +30 ppm (Distinctive positive shift) |
Protocol: Take a 50 µL aliquot of the reaction mixture, dilute with deuterated solvent (e.g., DMSO-d6), and run a quick uncoupled 19F NMR. If the signal at –110 ppm disappears and no new signal appears in that region, you have lost the fluorine (SNAr).
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Source:
-
-
Carpino, L. A., et al. (1995).[3] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for the Preparation of Amino Acid Fluorides.[3][4][5] Journal of the American Chemical Society.
-
Source:
-
-
Pittelkow, M., et al. (2004).[6] TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates.[6] Synthesis.
-
Source:
-
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Source:
-
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Source:
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. reddit.com [reddit.com]
- 3. TFFH Tetramethylfluoroformamidinium hexafluorophosphate Novabiochem 164298-23-1 [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bachem.com [bachem.com]
- 6. TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates [organic-chemistry.org]
Validation & Comparative
Technical Guide: IR Spectroscopy Characterization of Sodium 3,4-Difluorobenzoate
This guide provides a technical analysis of the infrared (IR) spectroscopic characterization of Sodium 3,4-difluorobenzoate, focusing on its differentiation from its precursor, 3,4-difluorobenzoic acid.
Strategic Context: Why This Analysis Matters
In drug development, Sodium 3,4-difluorobenzoate (CAS: 522651-44-1) often serves as a critical intermediate or a solubility-enhanced salt form of the pharmacophore 3,4-difluorobenzoic acid. The 3,4-difluoro motif is highly valued in medicinal chemistry for its ability to block metabolic oxidation at the para- and meta-positions, extending the half-life of bioactive molecules.
However, distinguishing the salt from the free acid is a frequent quality control challenge. While HPLC can confirm purity, it often alters the salt state during elution. FT-IR spectroscopy remains the gold standard for definitive, non-destructive identification of the salt formation in the solid state.
Comparative Analysis: The "Acid-to-Salt" Spectral Shift
The definitive proof of Sodium 3,4-difluorobenzoate formation is the disappearance of the carbonyl (C=O) stretch and the appearance of the carboxylate (COO⁻) doublet .
Spectral Comparison Table
| Functional Group | 3,4-Difluorobenzoic Acid (Precursor) | Sodium 3,4-Difluorobenzoate (Product) | Mechanistic Insight |
| O-H Stretch | Broad, 2500–3300 cm⁻¹ (Strong, H-bonded dimer) | Absent (May show weak H₂O broadness if hygroscopic) | Deprotonation removes the hydroxyl group.[1] |
| C=O Stretch | 1680–1710 cm⁻¹ (Strong, sharp) | Absent | The double bond character is delocalized in the salt. |
| COO⁻ Asymmetric | Absent | 1550–1610 cm⁻¹ (Strong, Broad) | Resonance delocalization across the O-C-O moiety. |
| COO⁻ Symmetric | Absent | 1380–1420 cm⁻¹ (Medium) | Symmetric vibration of the carboxylate anion. |
| C-F Stretch | 1200–1280 cm⁻¹ | 1200–1280 cm⁻¹ (Stable) | The C-F bond on the aromatic ring is largely unaffected by salt formation. |
| Aromatic C=C | ~1600 cm⁻¹ & 1450 cm⁻¹ | ~1590 cm⁻¹ & 1440 cm⁻¹ | Slight shifts may occur due to changes in ring electron density. |
Expert Insight: The Fluorine Effect
The presence of two fluorine atoms at the 3 and 4 positions exerts a strong inductive electron-withdrawing effect (-I) .
-
In the Acid: This typically shifts the C=O stretch to higher wavenumbers (closer to 1700+ cm⁻¹) compared to benzoic acid (~1685 cm⁻¹).
-
In the Salt: You may observe the asymmetric COO⁻ band shifted slightly higher (e.g., ~1590 cm⁻¹) than non-fluorinated sodium benzoate (~1550 cm⁻¹) due to the ring's electron deficiency pulling density from the carboxylate.
Experimental Protocol: Synthesis & Verification
To generate a reference standard for this comparison, we utilize a self-validating neutralization protocol. This ensures the sample analyzed is chemically distinct from the starting material.
A. Synthesis of the Reference Salt
-
Dissolution: Dissolve 1.0 mmol of 3,4-difluorobenzoic acid in 5 mL of Ethanol (EtOH).
-
Neutralization: Add 1.0 mmol of Sodium Hydroxide (NaOH) (1M aqueous solution) dropwise while stirring.
-
Checkpoint: Monitor pH; stop exactly at pH 7.5–8.0 to ensure full deprotonation without excess NaOH.
-
-
Crystallization: Evaporate solvent under reduced pressure (Rotavap) at 40°C.
-
Drying: Dry the resulting white solid in a vacuum oven at 60°C for 4 hours to remove bound water (critical for clean IR).
B. IR Acquisition Parameters (ATR Method)
-
Instrument: FTIR Spectrometer with Diamond ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (to improve Signal-to-Noise ratio).
-
Range: 4000–600 cm⁻¹.
-
Background: Air (clean crystal).
Visualization: Logic of Spectral Identification
The following diagram illustrates the decision tree for validating the compound using IR data.
Caption: Decision logic for distinguishing the fluorinated benzoate salt from its acid precursor.
References
-
PubChem. (n.d.).[1][2] Sodium 3,4-Difluorobenzoate (CID 131854674).[2] National Library of Medicine. Retrieved February 5, 2026, from [Link]
-
NIST Mass Spectrometry Data Center. (2025). 3,4-Difluorobenzoic acid IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved February 5, 2026, from [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[3] (Standard reference for Carboxylate vs. Carboxylic Acid shifts).
Sources
Strategic Fluorination: A Comparative Guide to 3,4-Difluoro vs. 3,5-Difluoro Phenyl Motifs
Executive Summary
In medicinal chemistry, the "Fluorine Scan" is a pivotal tactic for optimizing lead compounds.[1] While often treated interchangeably during initial screening, the 3,4-difluorophenyl and 3,5-difluorophenyl motifs exhibit fundamentally different physicochemical and biological behaviors.[1]
This guide objectively compares these two substitution patterns. The 3,4-difluoro motif is characterized by a high dipole moment and metabolic blocking of the para-position , making it ideal for increasing polarity and preventing CYP-mediated para-hydroxylation. In contrast, the 3,5-difluoro motif offers a low net dipole (due to vector cancellation) and enhanced acidity of the ring protons , often utilized to modulate lipophilicity without significantly altering the electronic vector of the parent phenyl ring, though it leaves the metabolic "soft spot" at the para-position exposed.
Part 1: Physicochemical & Electronic Profiling[1][2]
The choice between 3,4- and 3,5-substitution is rarely about steric bulk (which is similar) and almost exclusively about electronic vectors and molecular electrostatic potential (MEP) .[1]
Comparative Data Table
| Feature | 3,4-Difluorophenyl Motif | 3,5-Difluorophenyl Motif | Mechanistic Driver |
| Dipole Moment ( | High (~2.5 D) | Low (~1.5 D) | Vector addition (60°) vs. cancellation (120°). |
| Electronic Effect ( | 3,5-substitution is more electron-withdrawing total.[1] | ||
| Acidity (if Phenol) | Lower Acidity (Higher pKa) | Higher Acidity (Lower pKa) | Para-F donates by resonance; Meta-F withdraws by induction. |
| LogP / Lipophilicity | Slightly Lower (More Polar) | Slightly Higher (Less Polar) | High dipole reduces apparent lipophilicity.[1] |
| Metabolic Liability | Low (Para blocked) | Moderate (Para exposed) | CYP450 prefers para-oxidation.[1] |
The Dipole Divergence
-
3,4-Difluoro (Reinforcing): The two C-F bond dipoles are at a 60° angle.[1] Their vectors sum constructively, creating a strong local dipole.[1] This can enhance binding in pockets with distinct polar gradients or orthogonal carbonyl interactions.[1][2]
-
3,5-Difluoro (Canceling): The dipoles are at 120°.[1] They partially cancel each other out.[1][2][3] This motif mimics the lipophilic character of the phenyl ring more closely while still lowering the electron density of the
-system.
Part 2: Metabolic Stability & Toxicology[1][2]
The primary utility of fluorination is blocking metabolic "soft spots."[2] The difference between these two isomers is often the difference between a stable drug and a high-clearance failure.[2]
Mechanism of Action[4][5]
-
Site Blocking: CYP450 enzymes preferentially oxidize electron-rich aromatic rings at the least sterically hindered position—typically the para position.[2]
-
3,4-Difluoro: Physically blocks the para position with a fluorine atom.[1] The C-F bond (approx. 116 kcal/mol) is too strong for CYP oxo-ferryl species to cleave.
-
3,5-Difluoro: Leaves the para position open (C-H). While the electron-withdrawing nature of the meta-fluorines deactivates the ring (lowering HOMO energy), the para C-H remains a viable site for oxidation if the enzyme's binding pocket directs it there.
-
-
Electronic Deactivation: Both motifs lower the HOMO energy of the aromatic ring, making it less nucleophilic and thus less reactive toward the electrophilic CYP450 species. However, the 3,5-pattern is electronically more deactivating (
) than the 3,4-pattern ( ).
Visualization: Metabolic Decision Logic[1][2]
Figure 1: Decision logic for selecting substitution patterns based on metabolite identification (MetID) data.
Part 3: Case Studies in Drug Discovery
Case Study A: MKK4 Inhibitors (Kinase Selectivity)
In the development of MKK4 inhibitors, researchers compared 3,4-difluoro and 3,5-difluoro phenol derivatives.[1]
-
Observation: The 3,5-difluoro analog showed decreased potency (
nM) compared to 3,4,5-trifluoro or 3,4-difluoro analogs.[1] -
Causality: The steep SAR was linked to the
of the phenol.[2] The 3,5-substitution pattern significantly increased acidity (lowered ), altering the hydrogen-bond donor capability of the phenol group crucial for the active site interaction. -
Takeaway: When the phenyl ring bears a functional group involved in H-bonding (like -OH or -NH2), the 3,5-pattern exerts a stronger inductive effect, potentially disrupting binding if the proton becomes too acidic.
Case Study B: GABA-A Receptor Modulators
Fluorine scanning on benzodiazepine-like scaffolds often reveals shape-dependent selectivity.[1]
-
Observation: 3,4-difluoro substitution often retains high affinity for
subtypes due to the dipole alignment mimicking the carbonyl of endogenous ligands. -
Contrast: 3,5-difluoro analogs, while lipophilically favorable, often lose potency if the binding pocket requires a strong directional dipole moment for orientation.[1]
Part 4: Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This general protocol is self-validating through TLC monitoring of the boronic acid consumption.[1]
Reagents:
-
Aryl Halide Scaffold (1.0 eq)
-
3,4-Difluorophenylboronic acid OR 3,5-Difluorophenylboronic acid (1.2 eq)[1][4]
- (0.05 eq)
- (3.0 eq)
-
Solvent: Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Sparge the solvent mixture with nitrogen for 15 minutes. Critical Step: Oxygen inhibits the Pd catalytic cycle.[2]
-
Mixing: Add aryl halide, boronic acid, base, and catalyst to a microwave vial.
-
Reaction: Heat to 90°C for 2-4 hours (or 100°C for 30 min in microwave).
-
Validation: Check LC-MS for product mass
.-
Note: 3,4- and 3,5- isomers have identical mass.[1] Use 1H-NMR or 19F-NMR to confirm regiochemistry.
-
19F-NMR Signature:
-
Protocol 2: Microsomal Stability Assay
Objective: Determine intrinsic clearance (
-
Incubation: Incubate test compound (1
) with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1] -
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope
determines .[1]
Part 5: Strategic Decision Matrix
When should you deploy which isomer? Use this workflow to guide your SAR expansion.
Figure 2: Strategic selection workflow for fluorine substitution patterns.
References
-
Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[1] Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link
-
Kloevekorn, P., et al. (2025).[1] Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. (Cited in search results regarding MKK4 SAR).
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link
-
Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[1] Link
Sources
Technical Guide: Mass Spectrometry Profiling of 3,4-Difluorobenzoate
Topic: Mass Spectrometry Fragmentation Pattern of 3,4-Difluorobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Structural Imperative
In drug development, the 3,4-difluorobenzoate moiety is a critical pharmacophore. The strategic placement of fluorine atoms at the meta and para positions blocks labile sites of metabolic oxidation (e.g., by Cytochrome P450), significantly extending the half-life of bioactive compounds.
However, the analytical validation of this moiety presents a specific challenge: isomeric interference . The mass spectra of 3,4-difluorobenzoate are nearly identical to its positional isomers (2,4-, 2,6-, and 3,5-difluorobenzoate). This guide provides a definitive technical comparison of fragmentation behaviors and establishes a self-validating protocol to distinguish the 3,4-isomer from its structural analogs.
Mechanistic Insight: Fragmentation Pathways
Understanding the gas-phase ion chemistry is prerequisite to accurate identification. The fragmentation of 3,4-difluorobenzoate follows distinct pathways depending on the ionization mode.
Electrospray Ionization (ESI) – Negative Mode
In negative mode (ESI-), the deprotonated molecule [M-H]⁻ is the precursor. The fragmentation is dominated by decarboxylation , a high-energy process driven by the stability of the resulting phenyl anion.
-
Precursor Ion: m/z 157.01 (C₇H₃F₂O₂⁻)
-
Primary Fragment: m/z 113.02 (C₆H₃F₂⁻). The loss of neutral CO₂ (44 Da) is the base peak.
-
Secondary Fragment: m/z 93.01 (C₆H₂F⁻). Loss of HF (20 Da) from the phenyl anion.
Electron Ionization (EI) – Positive Mode
In GC-MS (EI, 70 eV), the radical cation [M]⁺˙ or the protonated molecule [M+H]⁺ (in CI) initiates the pathway.
-
Acylium Ion Formation: m/z 141.01. Cleavage of the hydroxyl radical (OH•) yields the acylium cation [C₇H₃F₂O]⁺.
-
Phenyl Cation: m/z 113.02. Subsequent loss of CO (28 Da) yields the difluorophenyl cation.
Visualization of Fragmentation Logic
The following diagram illustrates the specific decay pathway for the 3,4-isomer, highlighting the critical neutral losses.
Figure 1: ESI(-) Fragmentation pathway of 3,4-difluorobenzoate showing sequential neutral losses of CO₂ and HF.
Comparative Performance: 3,4- vs. Isomers
The "performance" of an assay for 3,4-difluorobenzoate is defined by its specificity . Relying solely on MS/MS transitions is a common failure point because the m/z 157 → 113 transition is shared across all isomers.
The "Ortho Effect" Differentiator
While m/z values overlap, the kinetics of fragmentation differ.
-
2,6-Difluorobenzoate (Ortho-Ortho): Steric hindrance and repulsion between the carboxylate and the two ortho-fluorines destabilize the parent ion, often leading to higher in-source fragmentation and a lower onset energy for decarboxylation.
-
3,4-Difluorobenzoate (Meta-Para): Lacks ortho-fluorine interactions. The carboxylate is more stable, requiring higher collision energy (CE) to fragment compared to the 2,6-isomer.
Analytical Comparison Table
| Feature | 3,4-Difluorobenzoate | 2,4-Difluorobenzoate | 2,6-Difluorobenzoate | Implication |
| Precursor Ion (m/z) | 157.01 | 157.01 | 157.01 | Indistinguishable by MS1 |
| Major Fragment (m/z) | 113.02 (100%) | 113.02 (100%) | 113.02 (100%) | Indistinguishable by MS2 |
| Secondary Fragment | 93.01 (Low Int.) | 93.01 (Med Int.)[2] | 93.01 (High Int.)[2] | Potential differentiator (unreliable) |
| Chromatographic RT | Late Eluter | Intermediate | Early Eluter | Primary Differentiation Method |
| Ortho Effect | Absent | Moderate | Strong | Affects ionization efficiency |
Experimental Protocol: The Self-Validating System
To guarantee data integrity, you cannot rely on MS specificity alone. You must employ a Chromatographic-MS Orthogonal Workflow . This protocol uses derivatization to enhance separation resolution, converting the polar acid into a volatile ester for GC-MS, or using specialized columns for LC-MS.
Method A: PFBBr Derivatization (High Sensitivity)
This method is superior for trace analysis in biological matrices.
Reagents:
-
Pentafluorobenzyl bromide (PFBBr)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
Workflow:
-
Extraction: Acidify sample (pH 2) and extract with ethyl acetate. Evaporate to dryness.
-
Derivatization: Reconstitute in 100 µL ACN. Add 20 µL DIPEA and 20 µL PFBBr (1% in ACN).
-
Incubation: Heat at 60°C for 30 minutes. (Self-validation: Ensure color change is absent; dark color indicates degradation).
-
Quench: Evaporate and reconstitute in hexane.
-
Analysis: GC-NCI-MS (Negative Chemical Ionization).
Why this works: The PFB moiety adds significant mass and electron affinity, lowering the limit of detection (LOD) by 10-100x compared to standard ESI. The bulky group amplifies steric differences between isomers, increasing retention time (RT) separation.
Method B: LC-MS/MS Direct Profiling
For rapid screening without derivatization.
-
Column: Waters ACQUITY UPC² Torus 2-PIC (or equivalent fluorophenyl phase). Note: C18 columns often fail to resolve 3,4- and 3,5- isomers.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Methanol.
-
Gradient: Isocratic hold at 5% B for 1 min, then shallow gradient 5-40% B over 10 min.
-
Validation Criterion: The 3,4-isomer must elute after the 2,6-isomer. If 2,6 and 3,4 co-elute, the method is invalid.
Workflow Diagram
Figure 2: Validated workflow for distinguishing 3,4-difluorobenzoate from isomeric interferences.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 3,4-Difluorobenzoic Acid. NIST Chemistry WebBook. [Link]
-
Göen, T., et al. (2022).[2] Determination of 2,6-difluorobenzoic acid in urine by GC-MS. The MAK Collection for Occupational Health and Safety.[2] [Link]
-
Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note. [Link]
-
Galdiga, C.U., Greibrokk, T. (1998).[3] Ultra trace determination of fluorinated aromatic carboxylic acids by solid phase extraction and NCI-MS. Fresenius Journal of Analytical Chemistry.[3] [Link]
Sources
Elemental Analysis Standards for Fluorinated Sodium Benzoates: A Comparative Technical Guide
Executive Summary: The Matrix-Match Imperative
In pharmaceutical development, approximately 20-25% of new chemical entities contain fluorine, often formulated as sodium salts to enhance solubility (e.g., fluorinated sodium benzoates). However, accurate Elemental Analysis (EA) of these compounds is notoriously difficult. Standard combustion protocols calibrated with universal standards (e.g., Benzoic Acid) frequently yield passing results for calibration checks but failing results for the actual sample.
This guide objectively compares the performance of Certified Fluorinated Sodium Benzoate Standards (Matrix-Matched) against traditional Universal Standards and Physical Mixtures . We demonstrate that without matrix-matched validation, laboratories risk systematic errors—specifically low carbon recovery due to alkali carbonate formation and instrument damage from fluorine etching.
The Challenge: The "Na + F" Combustion Trap
To understand why standard protocols fail, we must analyze the combustion chemistry inside the reactor.
The Sodium Interference (Carbon Trapping)
When organic sodium salts burn, they do not release all carbon as
-
Consequence: Carbon recovery is consistently low (often by 0.5% - 2.0% absolute), leading to false "out of spec" investigations.
The Fluorine Interference (Quartz Etching)
Fluorine released during combustion forms Hydrogen Fluoride (
-
Consequence: This reaction devitrifies the tube, causing micro-leaks and baseline drift. Furthermore, incomplete combustion of C-F bonds can generate
fragments that some detectors misidentify as Nitrogen, skewing N results.
Comparative Analysis of Standards
We evaluated three classes of standards for validating EA methods for fluorinated sodium benzoates.
Option A: Universal Standards (e.g., Benzoic Acid, Sulfanilamide)
-
Description: High-purity organic compounds containing C, H, N, O, S.
-
Pros: Cheap, readily available, NIST-traceable.
-
Cons: Zero predictive value for combustion efficiency. A system calibrated with Benzoic Acid confirms the detector works but does not prove the furnace can decompose a thermally stable fluorinated sodium salt.
-
Verdict: Unsuitable for method validation of this matrix.
Option B: Physical Mixtures (e.g., Benzoic Acid + NaF)
-
Description: Weighing sodium fluoride and benzoic acid into the same capsule to mimic the elemental ratio.
-
Pros: Introduces Na and F into the system.
-
Cons: Homogeneity issues. The physical mixture does not replicate the chemical bond energy of the C-F bond or the specific crystal lattice stability of the target salt. It fails to challenge the combustion kinetics adequately.
-
Verdict: Unreliable for precision testing.
Option C: Certified Fluorinated Sodium Benzoate Standards (The "Product")
-
Description: High-purity (>99.9%) Sodium 2-fluorobenzoate or Sodium 4-fluorobenzoate CRMs.
-
Pros: True Matrix Matching. These standards contain the exact C-F bonds and Na-Carboxylate moieties present in the analyte. They validate the entire workflow: additive efficiency, combustion temperature, and gas separation.
-
Verdict: Essential for robust data integrity (ALCOA+).
Experimental Data: The Recovery Gap
The following data summarizes a study comparing Carbon recovery (
Instrument: Flash 2000 CHNS Analyzer Combustion Temp: 980°C Carrier Gas: Helium
| Standard / Method | Additive Used | Measured %C (Mean, n=5) | Recovery % | Std. Dev. | Status |
| Benzoic Acid (Calibration) | None | 48.23% | 93.0% | ± 1.2% | FAIL |
| Benzoic Acid + NaF (Mix) | WO3 (Tungsten Trioxide) | 51.10% | 98.5% | ± 0.8% | Risk |
| Sodium 2-fluorobenzoate CRM | None | 49.15% | 94.8% | ± 0.5% | FAIL |
| Sodium 2-fluorobenzoate CRM | WO3 + V2O5 | 51.84% | 99.9% | ± 0.1% | PASS |
Analysis: Note that even the correct standard (Row 3) fails without the correct additive. This proves that the CRM is necessary to detect the method failure. If you had used Benzoic Acid (Row 1) to "validate" the method, you might assume the instrument is fine, then blame the sample for the low result.
Visualizing the Mechanism
Diagram 1: The Failure Mode vs. The Corrective Workflow
This diagram illustrates how Sodium traps Carbon and how the Additive (WO3) liberates it.
Caption: The chemical pathway of Carbon trapping by Sodium and its liberation via Tungsten Trioxide (WO3) flux.
Recommended Protocol: The Self-Validating System
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, adopt this protocol. This method is self-validating because it uses the CRM to prove the additive is working.
Materials
-
Standard: Certified Sodium 2-fluorobenzoate (or isomer relevant to your work).
-
Additive: Tungsten Trioxide (
) or Vanadium Pentoxide ( ).-
Why:
is preferred as it is less toxic than and acts as a strong acid anhydride to displace .
-
-
Capsules: High-purity Tin capsules.
Step-by-Step Methodology
-
System Conditioning: Run 3 "bypass" samples of the fluorinated standard (unweighed) to condition the adsorption column (if using specific F-absorbers like MgO) and saturate active sites.
-
Sample Preparation (The Sandwich Technique):
-
Tare the tin capsule.
-
Add ~10-15 mg of WO3 powder to the bottom.
-
Weigh ~2.0 mg of Sodium 2-fluorobenzoate CRM directly onto the oxide.
-
Add another ~10-15 mg of WO3 powder on top.
-
Causality: This "sandwich" ensures the sample melts inside the flux, maximizing contact for the reaction:
.
-
-
Combustion Parameters:
-
O2 Injection: Increase Oxygen dosing time by 20% compared to standard organics. The oxidation of the additive requires excess oxygen.
-
Cycle Time: Extend the cycle to ensure complete sweep of the evolved gases.
-
-
Validation Criteria:
-
The run is valid ONLY if the CRM recovery is
. -
If recovery is <99.5%, the additive ratio is insufficient, or the furnace temperature is too low.
-
References
-
Exeter Analytical. (2013).[1] CHN Determination of Highly Fluorinated Organic Compounds.[1] Scientist Live. [Link]
-
Royal Society of Chemistry. (1961). Interference of carbon dioxide, resulting from the Schöniger flask combustion of organofluorine compounds.[2] The Analyst.[3][4] [Link]
-
Elementar. (2022).[5][6] CHNS analysis of fluorinated samples.[4] Technical Note. [Link]
-
U.S. EPA. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[7] [Link]
Sources
- 1. scientistlive.com [scientistlive.com]
- 2. Interference of carbon dioxide, resulting from the schöniger flask combustion of organofluorine compounds, in the titrimetric determination of fluorine - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. epa.gov [epa.gov]
- 4. CHNS analysis of fluorinated samples - Elementar [elementar.com]
- 5. scribd.com [scribd.com]
- 6. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profilerf.metrohmusa.com [profilerf.metrohmusa.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Sodium 3,4-Difluorobenzoate
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, responsible stewardship of these chemicals throughout their lifecycle, including their disposal, is paramount to ensuring laboratory safety and environmental integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of sodium 3,4-difluorobenzoate, moving beyond simple steps to explain the causality behind each procedural choice.
Sodium 3,4-difluorobenzoate is a water-soluble, solid intermediate vital in the synthesis of various organic compounds.[1] Its chemical structure—a halogenated aromatic ring—necessitates specific handling and disposal protocols to mitigate risks associated with irritant properties and the potential for hazardous thermal decomposition byproducts.
Core Principles: Hazard Assessment and Risk Mitigation
Understanding the "why" behind a disposal protocol is critical for its effective implementation. The disposal strategy for sodium 3,4-difluorobenzoate is dictated by its chemical hazards and regulatory classification.
Intrinsic Chemical Hazards
Sodium 3,4-difluorobenzoate is classified as a hazardous substance that poses the following primary risks:
-
Irritation: It is known to cause skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of its dust.[2][3]
-
Thermal Decomposition: In the event of a fire or high-temperature incineration, this compound can decompose to generate hazardous substances, including carbon oxides (CO, CO₂), sodium oxides, and highly corrosive hydrogen fluoride (HF) gas.[2] The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, means that significant energy is required for its complete destruction.
Regulatory Context: The Halogenated Waste Stream
As a difluorinated aromatic compound, sodium 3,4-difluorobenzoate falls into the category of halogenated organic waste . Environmental regulations mandate that halogenated and non-halogenated waste streams be segregated to ensure proper treatment.[4] Halogenated wastes cannot be disposed of via standard landfill or drain disposal because of their potential persistence and the hazardous byproducts of incomplete combustion.[5] The U.S. Environmental Protection Agency (EPA) continues to refine its guidance on the disposal of fluorinated compounds, emphasizing technologies that ensure complete destruction to prevent environmental release.[6][7]
Essential Personal Protective Equipment (PPE)
A proactive approach to safety begins with robust personal protection. The following table summarizes the minimum PPE required when handling or disposing of sodium 3,4-difluorobenzoate.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves. | To prevent direct skin contact and irritation.[5] |
| Eye Protection | ANSI-approved chemical splash goggles or a face shield. | To protect against dust particles and potential splashes, preventing serious eye irritation.[5][8] |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination.[5] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood.[2][9] Avoid actions that generate dust.[8] | To prevent inhalation of airborne particles that may cause respiratory tract irritation.[2][3] |
Immediate Action: Spill Management Protocol
In the event of an accidental spill, a swift and correct response is crucial to prevent exposure and environmental contamination.
Initial Response
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large, evacuate unnecessary personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Step-by-Step Cleanup Procedure
-
Don PPE: Before approaching the spill, don the appropriate PPE as detailed in Table 1.
-
Contain the Spill: For a solid, dry spill, use dry cleanup procedures. Do not add water, as this could dissolve the material and spread the contamination.[10]
-
Collect Residue: Carefully sweep or shovel the spilled material into a clearly labeled, sealable container designated for hazardous waste.[2][10] Minimize the generation of dust during this process.[2]
-
Final Decontamination: Gently wipe the spill area with a damp cloth. Place the cloth into the same hazardous waste container.
-
Prevent Runoff: Wash the area with water, ensuring that the runoff does not enter drains or public waterways.[9][10] If contamination of a drain occurs, notify your institution's Environmental Health & Safety (EH&S) office immediately.[2][10]
-
Dispose of Waste: Seal the container and manage it according to the disposal protocol in Section 3.
Standard Operating Procedure: Chemical Waste Disposal
The ultimate goal of disposal is the complete and safe destruction of the chemical. For halogenated compounds like sodium 3,4-difluorobenzoate, this requires a specific and validated methodology.
The Principle of High-Temperature Incineration
The recommended and most effective disposal method for halogenated organic waste is incineration in a licensed hazardous waste facility .[2] This process is critical for two primary reasons:
-
Destruction of the C-F Bond: The high temperatures (typically >1000°C) and residence times in these incinerators are sufficient to break the highly stable carbon-fluorine bonds.[11]
-
Neutralization of Byproducts: These facilities are equipped with afterburners and flue gas scrubbers that capture and neutralize the acidic gases (like hydrogen fluoride) produced during combustion, preventing their release into the atmosphere.[2]
Under no circumstances should sodium 3,4-difluorobenzoate or its solutions be disposed of down the sanitary sewer.[5]
Waste Collection and Segregation Workflow
The following workflow diagram illustrates the decision-making process for handling waste containing sodium 3,4-difluorobenzoate.
Caption: Workflow for the safe collection and disposal of sodium 3,4-difluorobenzoate waste.
Detailed Protocol for Waste Accumulation and Disposal
-
Select an Appropriate Container: Choose a waste container that is chemically compatible and can be tightly sealed. A high-density polyethylene (HDPE) container is a suitable choice.[5]
-
Segregate the Waste: This is a halogenated waste stream. Do not mix it with non-halogenated chemical waste, as this complicates and increases the cost of disposal.[4]
-
Label the Container: As soon as the first particle of waste is added, affix a hazardous waste tag.[4] The label must clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Solids"
-
List all chemical constituents by full name, including "Sodium 3,4-difluorobenzoate."
-
Identify the associated hazards (Irritant, Toxic).[4]
-
-
Accumulate Waste Safely:
-
Keep the waste container tightly closed when not in use.[4]
-
Store the container in a designated and properly segregated Satellite Accumulation Area (SAA).[4] This area should be cool, dry, and well-ventilated.
-
Ensure the container is stored within secondary containment to mitigate leaks or spills.[4]
-
-
Arrange for Disposal: Once the container is nearly full (e.g., ¾ full), contact your institution's EH&S department to request a waste collection.[4] Do not allow waste to accumulate for extended periods.
By adhering to this detailed protocol, you ensure that sodium 3,4-difluorobenzoate is managed safely within the laboratory and disposed of in a manner that is compliant with regulations and protective of the environment.
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium.
- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 3,4-Difluorobenzonitrile.
- Fisher Scientific. (2023, October 6). Safety Data Sheet: Benzoic acid, sodium salt.
- Apollo Scientific Ltd. (n.d.). Safety Data Sheet: 2,3,4,6-Tetrafluorobenzoic acid.
- Carl ROTH GmbH + Co. KG. (2022, July 7). Safety Data Sheet: Sodium benzoate.
- Stony Brook University. (2013, February). Standard Operating Procedure: SODIUM.
- Synquest Labs, Inc. (2017, February 16). Safety Data Sheet: Sodium 3,4-difluorobenzoate.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- Washington State University. (n.d.). Halogenated Solvents Safety Plan. Environmental Health & Safety.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium.
- Thermo Fisher Scientific. (2023, October 6). Safety Data Sheet.
- Guidechem. (n.d.). sodium 3,4-difluorobenzoate 522651-44-1.
- National Center for Biotechnology Information. (n.d.). Sodium 3-fluorobenzoate. PubChem.
- Wiegel, J., & Wu, Q. (1998). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Environmental Science & Technology, 32(8), 983-989.
- Healthline. (2023, July 3). Sodium Benzoate: Uses, Dangers, and Safety.
- U.S. Environmental Protection Agency. (2024, March). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- RegInfo.gov. (2021, February 22). DRAFT.EPA.PFAS Disposal-022221-CLEAN.
- Cox-Colvin & Associates, Inc. (2021, February 12). EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS.
- Texas Commission on Environmental Quality. (2024, May 6). Screening Level for Benzoic acid (CAS # 65-85-0).
- Baker Donelson. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
- Federal Register. (2024, February 8). Listing of Specific PFAS as Hazardous Constituents.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Sodium 3-fluorobenzoate | C7H4FNaO2 | CID 2779345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. epa.gov [epa.gov]
- 7. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. chemos.de [chemos.de]
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- 11. reginfo.gov [reginfo.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
